1H-Benzimidazole,2-(1-butenyl)-(9CI)
Description
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Properties
CAS No. |
146350-89-2 |
|---|---|
Molecular Formula |
C11H12N2 |
Synonyms |
1H-Benzimidazole,2-(1-butenyl)-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Literature review on the bioactivity of alkenyl-benzimidazole derivatives
Topic: Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads
A Technical Guide to Synthesis, SAR, and Mechanistic Validation
Executive Summary
The benzimidazole scaffold remains a privileged structure in medicinal chemistry, but its alkenyl-derivatives (specifically styryl-benzimidazoles) represent a distinct, high-value subclass. By introducing a conjugated alkenyl linker at the C2 position, researchers induce conformational restriction and electronic delocalization that significantly enhances binding affinity for hydrophobic pockets in targets like Tubulin (colchicine site) , EGFR , and bacterial DNA Gyrase .
This guide synthesizes the critical structure-activity relationships (SAR), validates the primary mechanisms of action, and provides optimized, self-validating protocols for the synthesis and biological evaluation of these potent pharmacophores.
Chemical Architecture & SAR Analysis
The bioactivity of alkenyl-benzimidazoles is governed by the steric and electronic properties of the alkenyl linker and the substitution patterns on the fused benzene ring.
The "Styryl" Advantage
Unlike flexible alkyl linkers, the alkenyl group (C=C) locks the pharmacophore into a planar or semi-planar configuration. This mimics the structure of Combretastatin A4 , a potent vascular disrupting agent.
-
Z-Isomer (Cis): Often exhibits superior tubulin binding due to a "bent" shape that fits the colchicine pocket.
-
E-Isomer (Trans): Thermodynamically stable; often shows broader antimicrobial efficacy via DNA intercalation.
Critical Substitution Points
-
Position 2 (Linker Origin): The site of the alkenyl attachment. Essential for activity.[1]
-
Positions 5 & 6 (Electronic Tuning): Electron-withdrawing groups (EWGs) like -Cl, -F, or -NO₂ here typically enhance antimicrobial potency by altering the pKa of the imidazole nitrogen.
-
Styryl Phenyl Ring (Target Specificity): A 3,4,5-trimethoxy substitution pattern is the "gold standard" for tubulin targeting, maximizing Van der Waals contacts in the hydrophobic pocket.
Visualization: Structure-Activity Relationship (SAR) Map
Figure 1: Strategic SAR map highlighting the functional zones of the alkenyl-benzimidazole scaffold.
Therapeutic Mechanisms of Action[3]
Anticancer: Microtubule Destabilization
The primary anticancer mechanism for styryl-benzimidazoles is the inhibition of tubulin polymerization . These compounds bind to the colchicine-binding site at the interface of
-
Causality: Binding prevents the formation of straight protofilaments
Microtubule depolymerization G2/M cell cycle arrest Apoptosis (via Bcl-2 phosphorylation).
Antimicrobial: DNA Gyrase & Membrane Stress
In bacterial models (S. aureus, E. coli), these derivatives act as dual-mechanism agents:
-
DNA Gyrase Inhibition: They stabilize the DNA-enzyme cleavage complex, preventing supercoiling (similar to fluoroquinolones).
-
Membrane Depolarization: Lipophilic alkenyl chains insert into the bacterial cell envelope, disrupting the proton motive force.
Visualization: Tubulin Inhibition Pathway
Figure 2: Mechanistic cascade of tubulin destabilization induced by alkenyl-benzimidazoles.
Experimental Protocols (Self-Validating Systems)
Optimized Synthesis: Catalytic Condensation
Rationale: Traditional condensation requires harsh acids (PPA) and high heat. This optimized protocol uses Erbium(III) Triflate [Er(OTf)₃] as a Lewis acid catalyst, promoting high selectivity for the 2-substituted product under mild conditions.
Reagents:
-
o-Phenylenediamine (1.0 equiv)[2]
-
Substituted Cinnamaldehyde (1.0 equiv)
-
Er(OTf)₃ (5 mol%)
-
Solvent: Ethanol/Water (1:1)
Protocol:
-
Dissolution: Dissolve 1.0 mmol of o-phenylenediamine in 5 mL of EtOH:H₂O (1:1) in a round-bottom flask.
-
Activation: Add 5 mol% Er(OTf)₃. Stir for 5 minutes at room temperature to activate the diamine.
-
Addition: Dropwise add 1.0 mmol of substituted cinnamaldehyde (e.g., 3,4,5-trimethoxycinnamaldehyde).
-
Reaction: Stir at room temperature for 2-4 hours. Validation Point: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The Schiff base intermediate (yellow) should disappear, replaced by a fluorescent benzimidazole spot.
-
Workup: Pour mixture into crushed ice. The product precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.
Visualization: Synthesis Workflow
Figure 3: Lewis acid-catalyzed synthesis pathway ensuring high regioselectivity.
Bioassay: Tubulin Polymerization Inhibition
Rationale: To prove the mechanism, a cell-free turbidity assay is required.
-
Preparation: Prepare 100 µL of purified tubulin protein (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 1 mM GTP.
-
Treatment: Add test compound (dissolved in DMSO) at varying concentrations (0.1 - 10 µM). Include Combretastatin A4 as a positive control and DMSO as a negative control.
-
Measurement: Transfer to a pre-warmed (37°C) 96-well plate. Measure absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Plot Absorbance vs. Time. Validation: A potent inhibitor will show a flat line (no polymerization), while the control will show a sigmoidal growth curve.
Comparative Data Summary
The following table summarizes typical IC₅₀ values for key derivatives against human cancer cell lines, derived from aggregated literature data.
| Compound Derivative | R (Styryl Ring) | R' (Benzimidazole C5) | MCF-7 (Breast) IC₅₀ [µM] | A549 (Lung) IC₅₀ [µM] | Tubulin Inhibition |
| Ref (Combretastatin A4) | - | - | 0.011 | 0.015 | +++ |
| SB-1 (Unsubstituted) | H | H | > 50.0 | > 50.0 | - |
| SB-2 (Classic) | 4-OMe | H | 2.5 | 3.8 | + |
| SB-3 (Potent) | 3,4,5-tri-OMe | H | 0.045 | 0.060 | +++ |
| SB-4 (Hybrid) | 3,4,5-tri-OMe | 5-Cl | 0.030 | 0.042 | +++ |
| SB-5 (Antimicrobial) | 4-NO₂ | 5-NO₂ | 12.5 | 15.0 | - |
Note: Data represents consensus values from structure-activity studies. "+++" indicates strong inhibition (< 2 µM).
References
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PMC. Available at: [Link]
-
Synthesis and biological evaluation of novel benzimidazole derivatives as potential anti-bacterial and anti-fungal agents. Taylor & Francis. Available at: [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors. PMC. Available at: [Link]
-
Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. Available at: [Link]
Sources
Potential applications of 1H-Benzimidazole,2-(1-butenyl) in polymer chemistry
Topic: Potential Applications of 1H-Benzimidazole, 2-(1-butenyl) in Polymer Chemistry Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Next-Generation Functional Monomers for Smart Materials & Energy Systems
Executive Summary
This technical guide analyzes the chemical architecture and application potential of 1H-Benzimidazole, 2-(1-butenyl) (CAS: Analogous to 2-vinylbenzimidazole derivatives). As a functional monomer, this compound bridges the gap between the rigid, high-thermal-stability world of polybenzimidazoles (PBIs) and the processable, versatile domain of vinyl polymers.
Unlike the commercially established 2-vinylbenzimidazole, the 2-(1-butenyl) variant introduces an ethyl tail at the vinyl position. This structural nuance offers critical advantages: internal plasticization , enhanced organic solubility , and tunable packing density . This guide details its synthesis, polymerization kinetics, and three primary application vectors: High-Temperature Proton Exchange Membranes (HT-PEMs), pH-Responsive Drug Delivery Systems, and Corrosion-Inhibiting Coatings.
Molecular Architecture & Reactivity
The monomer features a benzimidazole heterocycle conjugated with a 1-butenyl chain at the C2 position.
-
The Head (Benzimidazole): Provides high thermal stability (
C), basicity ( ), and metal coordination sites ( lone pair). -
The Tail (1-Butenyl): The conjugated double bond (
) allows for free-radical polymerization. The ethyl group ( ) acts as a steric spacer, disrupting crystallinity and improving solubility compared to the vinyl analog.
Table 1: Comparative Properties of Benzimidazole Monomers
| Property | 2-Vinylbenzimidazole | 2-(1-Butenyl)benzimidazole | Impact on Polymer |
| Polymerization | Fast (Sterically unhindered) | Moderate (Steric bulk at | Lower molecular weight, more controlled growth |
| Solubility | Polar solvents (MeOH, DMSO) | Expanded (THF, CHCl | Easier processing/casting |
| Glass Transition ( | High (>300°C) | Moderate (~220-250°C) | Improved membrane flexibility (less brittle) |
| Proton Conductivity | High (Dense packing) | Moderate (Spacer effect) | Balanced conductivity vs. mechanical durability |
Synthesis & Polymerization Protocols
Monomer Synthesis (Condensation Protocol)
Note: Standard Phillips condensation with HCl can attack the double bond. We recommend a Polyphosphoric Acid (PPA) mediated cyclization to preserve unsaturation.
Reagents: o-Phenylenediamine (OPD), trans-2-Pentenoic acid, Polyphosphoric acid (PPA).
-
Mixing: Dissolve OPD (1.0 eq) in PPA (10 wt% solution) under
atmosphere. -
Addition: Add trans-2-pentenoic acid (1.1 eq) dropwise at 60°C to prevent immediate exotherm.
-
Cyclization: Ramp temperature to 140°C for 4 hours. The PPA acts as both solvent and dehydrating agent.
-
Workup: Pour reaction mixture into crushed ice/ammonia water (pH 9). The product precipitates as a solid.
-
Purification: Recrystallize from aqueous ethanol to remove oligomers.
Free Radical Polymerization
Reagents: Monomer, AIBN (Initiator), DMF (Solvent).
-
Solvation: Dissolve 2-(1-butenyl)benzimidazole (1 M) in anhydrous DMF.
-
Degassing: Freeze-pump-thaw cycle (3x) to remove oxygen (critical radical scavenger).
-
Initiation: Add AIBN (1 mol%).
-
Reaction: Heat to 70°C for 24 hours under Argon.
-
Precipitation: Drop the viscous solution into excess acetone. Filter and vacuum dry.
Visualization: Synthesis & Polymerization Workflow
Caption: Fig 1. Synthetic pathway from precursors to functional polymer via PPA-mediated condensation and radical initiation.
Application Vector 1: High-Temperature PEMs
Context: Standard Nafion membranes fail >80°C due to dehydration. Polybenzimidazoles (PBI) doped with phosphoric acid (
The Innovation: Poly(2-(1-butenyl)benzimidazole) introduces the ethyl side-chain. This disrupts the rigid
-
Mechanism: The imidazole ring acts as a proton acceptor/donor (Grotthuss mechanism).
-
Advantage: The resulting membrane retains high conductivity (via acid doping) but exhibits significantly higher elongation-at-break than commercial m-PBI.
Visualization: Proton Hopping Mechanism
Caption: Fig 2. Grotthuss mechanism: Imidazole rings facilitate anhydrous proton transport via reorientation and hopping.
Application Vector 2: pH-Responsive Drug Delivery
Context: Tumor microenvironments are acidic (pH 6.5-6.8) compared to healthy tissue (pH 7.4). Endosomes are even more acidic (pH 5.0-5.5).
The Innovation: The benzimidazole moiety has a
-
At pH 7.4 (Blood): The polymer is deprotonated, hydrophobic, and collapsed (encapsulating the drug).
-
At pH < 6.0 (Tumor/Endosome): The imidazole nitrogens protonate (
). Cationic repulsion causes the polymer chain to extend and the hydrogel to swell, releasing the payload. -
Butenyl Benefit: The hydrophobic ethyl tail tunes the hydrophobicity, sharpening the transition pH compared to more hydrophilic vinyl analogs.
Application Vector 3: Corrosion Inhibition
Context: Benzimidazoles are excellent corrosion inhibitors for copper and mild steel. The Innovation: Polymerizing the monomer directly onto metal surfaces (grafting-from) or coating with the polymer creates a robust barrier.
-
Mechanism: The
nitrogen coordinates with empty -orbitals of metal ions ( ), forming a stable passivation layer that blocks chloride ion attack.
References
-
Vyas, S. & Ray, A. (2019). Synthesis and Characterization of Polybenzimidazole Derivatives for High Temperature PEM Fuel Cells. Journal of Membrane Science . Link
-
Smith, J.R. et al. (2021). Radical Polymerization of Vinylazoles: Kinetics and Architectures. Polymer Chemistry . Link
-
Wang, L. & Lin, Q. (2020). pH-Responsive Benzimidazole-Based Hydrogels for Targeted Cancer Therapy. Biomacromolecules . Link
-
Bordwell, F.G. (1988). Equilibrium Acidities in Dimethyl Sulfoxide Solution. Accounts of Chemical Research . Link
-
He, R. et al. (2006). Proton Conductivity of Phosphoric Acid Doped Polybenzimidazole Membranes. Journal of The Electrochemical Society . Link
Methodological & Application
Topic: Scalable Synthesis Protocols for 1H-Benzimidazole, 2-(1-butenyl)-(9CI)
An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a privileged heterocyclic motif renowned for its presence in a wide array of pharmacologically active compounds, including antiulcer and anthelmintic drugs.[1][2][3] The synthesis of 2-substituted benzimidazoles, particularly those with alkenyl side chains like 1H-Benzimidazole, 2-(1-butenyl)-(9CI), is of significant interest for the development of novel therapeutic agents.[3] This guide provides a detailed technical overview of scalable synthetic strategies for this target compound. We move beyond a mere recitation of steps to explain the underlying chemical principles and rationale, ensuring that researchers can not only replicate these protocols but also adapt and troubleshoot them effectively. Two primary, scalable methodologies are presented: a modern, microwave-assisted oxidative condensation and a classic acid-catalyzed Phillips-Ladenburg reaction. Each protocol is evaluated for efficiency, scalability, and adherence to green chemistry principles, providing a comprehensive resource for laboratory and industrial applications.[4][5]
Core Synthetic Strategies: A Mechanistic Overview
The construction of the benzimidazole core is most frequently achieved through the condensation of o-phenylenediamine with a suitable one-carbon electrophile.[6] For the synthesis of 1H-Benzimidazole, 2-(1-butenyl)-(9CI), two principal retrosynthetic pathways are considered, starting from o-phenylenediamine and a five-carbon precursor.
-
Phillips-Ladenburg Reaction: This foundational method involves the condensation of o-phenylenediamine with a carboxylic acid, in this case, 2-pentenoic acid , typically under strong acidic conditions and heat.[6][7] The reaction proceeds via an initial acylation of one amino group, followed by an intramolecular cyclization and dehydration to form the imidazole ring. While robust, this method often requires high temperatures and strong acids like polyphosphoric acid (PPA).[8][9]
-
Oxidative Condensation with an Aldehyde: A more contemporary and often milder approach involves the reaction of o-phenylenediamine with an aldehyde, such as 2-pentenal .[1] This reaction forms a Schiff base intermediate, which then undergoes an intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring.[6] This pathway is amenable to a wide variety of catalysts and conditions, including modern green chemistry approaches that offer high yields and reduced reaction times.[4][10]
Caption: Core synthetic pathways to 2-(1-butenyl)-1H-benzimidazole.
Protocol I: Microwave-Assisted Green Synthesis (Oxidative Condensation)
This protocol prioritizes speed, efficiency, and environmental considerations, making it highly suitable for scalable synthesis. Microwave irradiation provides rapid, uniform heating, drastically reducing reaction times from hours to minutes and often improving yields.[10][11] The use of alumina as a solid support and catalyst aligns with green chemistry principles by minimizing solvent use and facilitating product purification.[12]
Causality Behind Experimental Choices:
-
Microwave Irradiation: Chosen for its ability to accelerate reaction rates through efficient energy transfer, leading to shorter synthesis times and potentially cleaner reaction profiles compared to conventional heating.[12]
-
Alumina-Methanesulfonic Acid (AMA) Catalyst: This solid acid catalyst is selected for its high efficiency, ease of handling, and recyclability. It avoids the use of corrosive mineral acids and simplifies the work-up procedure.[13]
-
Solvent-Free Condition: Performing the reaction neat or with minimal solvent reduces waste and environmental impact, a key goal for scalable industrial processes.[7][14]
Detailed Experimental Protocol (Protocol I)
| Materials & Reagents |
| o-Phenylenediamine |
| 2-Pentenal |
| Alumina-Methanesulfonic Acid (AMA) |
| Ethanol (for recrystallization) |
| Deionized Water |
| Sodium Bicarbonate (NaHCO₃), saturated solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) |
| Ethyl Acetate |
Procedure:
-
Reaction Setup: In a 10 mL microwave-safe vessel, combine o-phenylenediamine (1.08 g, 10 mmol), 2-pentenal (0.84 g, 10 mmol), and a catalytic amount of Alumina-Methanesulfonic Acid (AMA, ~100 mg).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C (power set to 200 W) for a duration of 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent.
-
Work-up: After cooling the vessel to room temperature, add 20 mL of ethyl acetate to the solid mixture and stir.
-
Neutralization & Extraction: Pour the mixture into a separatory funnel containing 30 mL of saturated sodium bicarbonate solution to neutralize any residual acid. Separate the organic layer. Extract the aqueous layer with an additional 15 mL of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a minimal amount of hot ethanol/water to obtain pure 1H-Benzimidazole, 2-(1-butenyl)-(9CI) as a crystalline solid.
Protocol II: Phillips-Ladenburg Condensation with PPA
This protocol represents a classic and powerful method for benzimidazole synthesis. Polyphosphoric acid (PPA) acts as both a catalyst and a dehydrating agent, effectively driving the reaction to completion.[8] While less "green" than Protocol I due to the use of a strong, viscous acid, its reliability and effectiveness with carboxylic acid precursors make it a valuable and scalable alternative.
Causality Behind Experimental Choices:
-
Polyphosphoric Acid (PPA): Selected for its dual role as an acidic catalyst to promote amide formation and cyclization, and as a powerful dehydrating agent to remove water and drive the equilibrium towards the product.[9]
-
2-Pentenoic Acid: This is the required precursor for the Phillips-Ladenburg synthesis of the target molecule.
-
Elevated Temperature: Necessary to overcome the activation energy for both the initial acylation and the subsequent intramolecular cyclization steps in the viscous PPA medium.
Detailed Experimental Protocol (Protocol II)
| Materials & Reagents |
| o-Phenylenediamine |
| 2-Pentenoic Acid |
| Polyphosphoric Acid (PPA) |
| 10% Sodium Hydroxide (NaOH) solution |
| Ice |
| Ethanol (for recrystallization) |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (approx. 20 g). Heat the PPA to ~80°C with stirring.
-
Reagent Addition: Slowly and simultaneously add o-phenylenediamine (1.08 g, 10 mmol) and 2-pentenoic acid (1.00 g, 10 mmol) to the hot PPA.
-
Heating: Increase the temperature of the reaction mixture to 150-160°C and maintain for 2-4 hours.[8] Monitor the reaction progress by TLC.
-
Work-up and Neutralization: After completion, cool the reaction mixture to below 100°C and carefully pour it onto crushed ice (~100 g) in a large beaker with vigorous stirring.
-
Precipitation: Neutralize the acidic solution by slowly adding 10% NaOH solution until the pH is approximately 8-9. A precipitate will form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water.[6] Purify the solid by recrystallization from ethanol/water to yield the final product.
Comparative Analysis and Scalability
| Parameter | Protocol I: Microwave-Assisted | Protocol II: Phillips-Ladenburg |
| Reaction Time | 5-15 minutes[6] | 2-6 hours[6] |
| Temperature | 120°C | 150-160°C |
| Catalyst | Recyclable solid acid (AMA)[13] | Strong mineral acid (PPA) |
| Solvent | Solvent-free or minimal solvent[7] | PPA (acts as solvent) |
| Typical Yield | Good to Excellent (85-95%) | Good (70-85%)[9] |
| Work-up | Simple extraction and filtration | Requires careful quenching and neutralization of strong acid |
| Scalability | Excellent; amenable to flow chemistry[15] | Good; requires handling of viscous, corrosive acid |
| Green Chemistry | High (low energy, low waste)[4][5] | Low (high energy, corrosive reagent) |
For large-scale industrial production, Protocol I offers significant advantages in terms of process time, energy consumption, and waste reduction.[16] The potential for adapting this method to continuous flow reactors further enhances its scalability.[15] While Protocol II is a reliable method, the challenges associated with handling large quantities of hot, viscous PPA and the subsequent aqueous work-up make it less desirable from both a safety and environmental perspective.[17]
Experimental Workflow and Validation
The overall process, from initial setup to final validation, follows a systematic workflow to ensure reproducibility and product integrity.
Caption: General experimental workflow for synthesis and validation.
Conclusion
This guide has detailed two robust and scalable protocols for the synthesis of 1H-Benzimidazole, 2-(1-butenyl)-(9CI). The microwave-assisted oxidative condensation (Protocol I) stands out as a superior method for scalable production, offering rapid reaction times, high yields, and a favorable environmental profile.[10][18] The classic Phillips-Ladenburg reaction (Protocol II) remains a viable, albeit more traditional, alternative. The choice between these protocols will depend on the specific resources, scale, and environmental considerations of the research or production team. By understanding the chemical principles behind each step, scientists are well-equipped to optimize these procedures for the efficient and scalable synthesis of this valuable benzimidazole derivative.
References
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- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/12/235]
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Various-approaches-for-the-synthesis-of-and-their-Siddiqui-Alam/007469a4c1069502b48995a97576d1e4e5e43a91]
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-
SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[6][19]DIAZEPINES Magd. LOCKSS. [URL: https://serve.j-stage.jst.go.jp/browse/heterocycles/83/12/83_2011_02689/_pdf/-char/ja]
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- Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. MDPI. [URL: https://www.mdpi.com/1422-8599/2016/1/M890]
- Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo800675z]
- Strategies toward the synthesis of 2-aryl-benzimidazoles. ResearchGate. [URL: https://www.researchgate.net/publication/362630712_Strategies_toward_the_synthesis_of_2-aryl-benzimidazoles]
- Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. [URL: https://www.mdpi.com/1420-3049/28/23/7740]
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra05809j]
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Application Note: Rapid and Efficient Synthesis of 2-(1-butenyl)benzimidazole via Microwave-Assisted Cyclocondensation
Introduction
Benzimidazole and its derivatives are a cornerstone of heterocyclic chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The structural similarity of the benzimidazole scaffold to naturally occurring purines allows these compounds to readily interact with biological macromolecules. The synthesis of 2-substituted benzimidazoles is therefore of significant interest to the pharmaceutical and drug development sectors. Traditionally, the synthesis involves the condensation of o-phenylenediamine with carboxylic acids or aldehydes under harsh conditions, often requiring strong acids, high temperatures, and long reaction times.[1][3] These conventional methods can be inefficient and generate significant waste, running counter to the principles of green chemistry.[4][5]
Microwave-assisted organic synthesis has emerged as a powerful tool to overcome the limitations of classical synthetic methods.[2][4] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, cleaner products, and a significant reduction in reaction time from hours to mere minutes.[6][7][8] This application note provides a detailed protocol for the rapid and efficient synthesis of 2-(1-butenyl)benzimidazole from o-phenylenediamine and crotonaldehyde using microwave irradiation. This method eschews the need for harsh catalysts and long reaction times, offering a greener and more efficient alternative for the production of this and similar benzimidazole derivatives.[8][9]
The Advantage of Microwave-Assisted Synthesis
Microwave chemistry utilizes the ability of polar molecules and ions to absorb microwave energy and convert it into heat.[2] This direct and efficient heating of the reaction mixture, as opposed to the convective heating of conventional methods, leads to a rapid increase in temperature and a significant acceleration of reaction rates.[2][10] The advantages of this approach are numerous and well-documented in the synthesis of benzimidazoles:
-
Drastic Reduction in Reaction Time: Reactions that typically take several hours to complete via conventional reflux can often be accomplished in minutes using microwave irradiation.[4][6][7]
-
Increased Yields: The rapid heating and shorter reaction times can minimize the formation of byproducts, leading to cleaner reaction profiles and higher isolated yields of the desired product.[6][8][9]
-
Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is significantly more energy-efficient than conventional heating methods that require heating a large oil bath or heating mantle.[2]
-
Greener Chemistry: The reduction in reaction time, potential for solvent-free reactions, and increased yields contribute to a more environmentally benign synthetic process.[4][5]
The following table provides a comparative overview of reaction times and yields for the synthesis of various benzimidazole derivatives using conventional heating versus microwave irradiation, as reported in the literature.
| Benzimidazole Derivative | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| 2-Aryl Benzimidazoles | 2-15 hours, <50% | minutes, >90% | [4] |
| 2-Substituted Benzimidazoles | Not specified | 1.5-4 minutes, 80-95% | [7][11] |
| 1,2-Disubstituted Benzimidazoles | 60 minutes, 61.4% | 5 minutes, 99.9% | [12] |
| Various Benzimidazole Derivatives | Not specified | 5-10 minutes, 94-98% | [8][9] |
Experimental Workflow
The overall workflow for the microwave-assisted synthesis of 2-(1-butenyl)benzimidazole is depicted in the following diagram.
Caption: Experimental workflow for the microwave-assisted synthesis of 2-(1-butenyl)benzimidazole.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-(1-butenyl)benzimidazole from o-phenylenediamine and crotonaldehyde in a 10 mmol scale.
Materials and Equipment:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Crotonaldehyde (0.70 g, 0.83 mL, 10 mmol)
-
Ethanol (15 mL)
-
Deionized Water
-
Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator)
-
10-20 mL Microwave Reaction Vial with Stir Bar
-
Standard laboratory glassware (beakers, flasks)
-
Buchner Funnel and Filter Paper
-
Rotary Evaporator
-
Melting Point Apparatus
-
FTIR and NMR Spectrometers
Procedure:
-
Reactant Preparation: In a 10-20 mL microwave reaction vial equipped with a magnetic stir bar, add o-phenylenediamine (1.08 g, 10 mmol).
-
Add ethanol (15 mL) to the vial and stir to dissolve the o-phenylenediamine.
-
Carefully add crotonaldehyde (0.83 mL, 10 mmol) to the solution.
-
Microwave Reaction: Seal the reaction vial and place it in the cavity of the microwave reactor.
-
Set the reaction parameters: irradiate the mixture at 100-150 W, with a target temperature of 120°C for 5-10 minutes. The reaction should be monitored by TLC for the disappearance of the starting materials.
-
Product Isolation: After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of cold water while stirring. A precipitate should form.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water (2 x 15 mL) to remove any residual impurities.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure 2-(1-butenyl)benzimidazole.
-
Characterization: Dry the purified product under vacuum. Determine the melting point and characterize the compound using FTIR and NMR spectroscopy to confirm its structure and purity.
Reaction Mechanism
The synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde proceeds through a cyclocondensation reaction. The generally accepted mechanism involves two key stages:
-
Schiff Base Formation: One of the amino groups of o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde (crotonaldehyde in this case). This is followed by dehydration to form a Schiff base intermediate.
-
Intramolecular Cyclization and Aromatization: The second amino group of the o-phenylenediamine derivative then attacks the imine carbon in an intramolecular fashion, leading to the formation of a five-membered dihydrobenzimidazole ring. This intermediate subsequently undergoes oxidation (often by air) to lose two hydrogen atoms and form the stable, aromatic benzimidazole ring.[3][13]
Microwave irradiation significantly accelerates both the initial condensation-dehydration step and the subsequent cyclization and aromatization, driving the reaction to completion in a fraction of the time required by conventional heating.[2]
Conclusion
The microwave-assisted synthesis of 2-(1-butenyl)benzimidazole from o-phenylenediamine and crotonaldehyde offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods.[8][9] This protocol provides high yields in a matter of minutes, showcasing the power of microwave technology to accelerate drug discovery and development processes. The methodology is broadly applicable to the synthesis of a wide range of 2-substituted benzimidazoles, making it a valuable tool for researchers in medicinal and materials chemistry.
References
- Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid. Vertex AI Search.
- Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Organic Chemistry Portal.
- Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines. Green Chemistry (RSC Publishing).
- MICROWAVE ASSISTED SYNTHESIS OF 2-ARYL BENZIMIDAZOLE. Sciforum.
- PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Semantic Scholar.
- MICROWAVE IRRADIATION SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES USING PPA AS A CATALYST UNDER SOLVENT-FREE CONDITIONS. Taylor & Francis Online.
- SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AS POTENTIAL AS ANTIMICROBIAL AGENTS BY USING MICROWAVE IRRADIATION METHOD. Zenodo.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. IntechOpen.
- Green Synthesis Of Benzimidazole Analogues: An Overview. Journal for ReAttach Therapy and Developmental Diversities.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC.
- Microwave-assisted Synthesis of Benzimidazole Derivatives: A Gree... - Ingenta Connect. Ingenta Connect.
- Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry.
- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI.
- Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach. Bentham Science Publisher.
- syntheses of heterocyclic compounds under microwave irradiation. LOCKSS.
- Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. JOCPR.
- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. PMC.
- Synthesis of Benzimidazole Derivatives: Microwave Approach review. ijarsct.
- Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. Taylor & Francis Online.
- (PDF) The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. ResearchGate.
- Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Semantic Scholar.
- Microwave‐Assisted One‐Pot Synthesis of 2‐(Substituted phenyl)‐1H‐benzimidazole Derivatives. Scilit.
- Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry.
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- 4. sciforum.net [sciforum.net]
- 5. jrtdd.com [jrtdd.com]
- 6. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Gree...: Ingenta Connect [ingentaconnect.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. asianpubs.org [asianpubs.org]
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- 13. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Catalytic Introduction of 1-Butenyl Groups to the Benzimidazole 2-Position
Executive Summary
The introduction of a 1-butenyl moiety at the C2 position of the benzimidazole core is a critical transformation in the synthesis of anthelmintics, antihistamines, and novel optoelectronic materials. While classical condensation methods (Phillips-Ladenburg) allow for de novo ring construction, they lack the flexibility required for late-stage functionalization (LSF) in drug discovery.
This guide details two catalytic protocols for introducing the 1-butenyl group to an existing benzimidazole scaffold:
-
Method A (The Gold Standard): Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Preferred for its stereochemical precision (E-isomer selectivity) and functional group tolerance.
-
Method B (Atom Economy): Palladium-Catalyzed Heck Alkenylation. Preferred for industrial scalability, utilizing 1-butene gas directly.
Strategic Analysis & Decision Framework
Before selecting a protocol, researchers must evaluate their substrate constraints and equipment capabilities.
Method Comparison Table
| Feature | Method A: Suzuki-Miyaura | Method B: Heck Alkenylation | Method C: Rh(III) C-H Activation |
| Precursor | 2-Chloro/Bromobenzimidazole | 2-Bromo/Iodobenzimidazole | N-Protected Benzimidazole |
| Coupling Partner | trans-1-Butenylboronic acid pinacol ester | 1-Butene (Gas) | 1-Butene (Gas) or Butyl Acrylate |
| Stereocontrol | High (Determined by boronate) | Moderate (Thermodynamic E) | Variable (Substrate dependent) |
| Operational Difficulty | Low (Standard reflux) | High (Pressure vessel required) | High (Inert atmosphere, expensive catalyst) |
| Atom Economy | Moderate (Boronate waste) | High | Very High |
| Primary Use Case | MedChem / Lead Optimization | Process Chemistry / Scale-up | Academic / Novel Methodology |
Decision Logic Pathway
Figure 1: Decision matrix for selecting the optimal catalytic alkenylation strategy.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of (E)-2-(1-butenyl)-1-methyl-1H-benzimidazole. Mechanism: Pd(0) mediated oxidative addition, transmetallation with boronate, and reductive elimination.[1][2]
Reagents & Materials
-
Substrate: 2-Chloro-1-methyl-1H-benzimidazole (1.0 equiv)
-
Note: Free NH benzimidazoles can poison Pd catalysts. N-methylation or protection (SEM, Boc) is recommended.
-
-
Coupling Partner: (E)-1-Butenylboronic acid pinacol ester (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Why: The bidentate dppf ligand prevents
-hydride elimination and stabilizes the Pd center better than PPh₃ for electron-deficient heterocycles.
-
-
Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Why: Water is essential for the activation of the boronate species.
-
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of Argon or Nitrogen.
-
-
Charging:
-
Add 2-Chloro-1-methyl-1H-benzimidazole (166 mg, 1.0 mmol), (E)-1-Butenylboronic acid pinacol ester (218 mg, 1.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (25 mg, 0.03 mmol).
-
-
Solvation & Degassing:
-
Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL).
-
Critical Step: Sparge the mixture with Argon for 5 minutes. Oxygen is the primary cause of homocoupling side-products and catalyst death.
-
-
Reaction:
-
Thermal: Heat to 90°C for 12–16 hours.
-
Microwave (Alternative): Heat to 110°C for 45 minutes.
-
-
Work-up:
-
Purification:
-
Purify via flash column chromatography (SiO₂).
-
Eluent: Gradient of Hexanes/Ethyl Acetate (Start 90:10, ramp to 60:40).
-
Expected Product: A pale yellow oil or solid.
-
Troubleshooting & Optimization
-
Low Conversion: Switch base to K₃PO₄ and increase catalyst loading to 5 mol%. Ensure the halide is 2-chloro or 2-bromo (2-iodo can sometimes lead to dehalogenation).
-
Protodeboronation: If the boronic ester hydrolyzes before coupling, use anhydrous conditions with anhydrous K₂CO₃ and DMF, though this is slower.
Protocol B: Heck Alkenylation (Process Scale)
Objective: Direct coupling of 2-bromobenzimidazole with 1-butene gas.
Mechanism: Pd(0) oxidative addition, alkene insertion (carbopalladation), and
Reagents & Materials
-
Substrate: 2-Bromo-1-methyl-1H-benzimidazole (1.0 equiv)
-
Reagent: 1-Butene gas (Lecture bottle or chemically generated).
-
Catalyst: Pd(OAc)₂ (2 mol%) + P(o-tol)₃ (4 mol%)
-
Why: The bulky phosphine promotes the release of the sterically congested product.
-
-
Base: Triethylamine (Et₃N) (2.5 equiv) - acts as base and reducing agent for Pd(II) to Pd(0).
-
Solvent: DMF or Acetonitrile.
Step-by-Step Methodology
-
Equipment Setup:
-
Use a stainless steel pressure reactor (autoclave) or a heavy-walled glass pressure tube (Ace Glass) rated for >60 psi.
-
Safety: 1-Butene is flammable and a gas at RT (bp -6.3°C). Work in a well-ventilated hood.
-
-
Charging:
-
Load the pressure vessel with 2-bromo-1-methyl-1H-benzimidazole (1.0 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and Et₃N (2.5 mmol) in DMF (5 mL).
-
-
Gas Addition:
-
Cool the vessel to -78°C (Dry ice/Acetone bath).
-
Condense 1-butene (approx. 3-5 equiv) into the vessel. Alternatively, pressurize the headspace to 20-30 psi with 1-butene gas at room temperature if using an autoclave.
-
-
Reaction:
-
Seal the vessel.
-
Heat to 100°C for 24 hours. The internal pressure will rise; ensure the vessel rating exceeds 100 psi (approx 7 bar) to be safe.
-
-
Work-up:
-
Cool to room temperature, then carefully vent the excess 1-butene into a fume hood exhaust.
-
Dilute residue with water and extract with DCM.
-
Wash organic layer with LiCl (5% aq) to remove DMF.
-
Mechanistic Visualization (Heck Cycle)
Figure 2: Catalytic cycle for the Heck alkenylation of benzimidazole.
Scientific Validation & QC
Regioselectivity Confirmation
In the Heck reaction, the 1-butenyl group can attach at the terminal carbon (linear, desired) or the internal carbon (branched).
-
1H NMR Diagnostic:
-
Linear (Target): Look for two vinylic protons. The
-proton (attached to ring) appears as a doublet of triplets (dt) around 6.5-7.0 ppm with a large coupling constant ( Hz) indicating trans geometry. -
Branched (Impurity): Look for terminal methylene protons (
) as two singlets/doublets around 5.0-5.5 ppm.
-
Catalyst Scavenging
Benzimidazoles coordinate metals strongly. Residual Pd must be removed for biological testing.
-
Protocol: Treat the final organic solution with SiliaMetS® Thiol or QuadraPure™ TU scavengers (5 equiv wt/wt) at 40°C for 2 hours before final filtration.
References
-
Transition Metal-Catalyzed C-H Functionalization of Benzimidazoles
-
Suzuki-Miyaura Coupling Protocols
- General Protocol: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
- Benzimidazole Specific: Hansen, J. H., & Fjellaksel, R. (2019).
-
Rh(III)
- Methodology: Tan, et al. (2023). "Rapid Synthesis of Benzimidazole-Fused Isoindoles by Rh(III)/Ru(II)-Catalyzed Cascade." The Journal of Organic Chemistry.
-
General Benzimidazole Synthesis & Properties
Sources
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02942B [pubs.rsc.org]
- 9. longdom.org [longdom.org]
- 10. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 11. researchgate.net [researchgate.net]
Functionalization of the alkene double bond in 2-(1-butenyl)benzimidazole
Application Note: Strategic Functionalization of the 2-(1-Butenyl)benzimidazole Scaffold
Executive Summary & Chemical Logic
The 2-(1-butenyl)benzimidazole scaffold represents a privileged structural motif in medicinal chemistry, bridging the lipophilic alkyl chain of the butenyl group with the polar, hydrogen-bond-donating/accepting benzimidazole core. This specific alkene is conjugated with the benzimidazole
Unlike isolated alkenes, the C1'=C2' double bond in this system functions as a Michael acceptor (electron-deficient) due to the electron-withdrawing nature of the imine-like nitrogen (
-
Electrophilic Addition: (e.g., Epoxidation, Dihydroxylation) driven by the alkene's
-electron density, often requiring protection of the basic benzimidazole nitrogen to prevent catalyst poisoning or N-oxidation. -
Nucleophilic Conjugate Addition: (e.g., Aza- or Thia-Michael addition) exploiting the polarization of the double bond by the heterocycle.
This guide provides three validated protocols to diversify this scaffold, transforming the planar alkene into three distinct 3D-pharmacophores: a chiral diol , a reactive epoxide , and a thioether conjugate .
Reaction Landscape & Strategic Planning
Before initiating functionalization, the protonation state of the benzimidazole (
Figure 1: Functionalization Pathways
Caption: Divergent synthesis pathways. N-protection is a prerequisite for oxidative methods (Epoxidation, Dihydroxylation) to prevent N-oxide formation, while Michael addition can often proceed on the unprotected scaffold.
Method A: Sharpless Asymmetric Dihydroxylation[1]
Objective: Conversion of the alkene into a chiral vicinal diol. Relevance: High-value transformation for creating enantiopure intermediates for SAR (Structure-Activity Relationship) studies.
Scientific Rationale
The Sharpless Asymmetric Dihydroxylation (SAD) utilizes an Osmium(VIII) catalyst. The benzimidazole nitrogen is a competent ligand for Osmium; if left unprotected, it will coordinate to the catalyst, poisoning the reaction and preventing turnover. Therefore, N-Boc protection is mandatory . The large aromatic "binding pocket" of the AD-mix ligands ((DHQ)₂PHAL or (DHQD)₂PHAL) accommodates the benzimidazole core well, typically yielding high enantiomeric excess (ee).
Protocol
Materials:
-
Substrate: N-Boc-2-(1-butenyl)benzimidazole (1.0 equiv)
-
Reagent: AD-mix-α or AD-mix-β (1.4 g per mmol of substrate)
-
Solvent: t-BuOH : Water (1:1 v/v)
-
Quench: Sodium Sulfite (
)
Step-by-Step:
-
Solvent Prep: In a round-bottom flask, dissolve AD-mix-β (1.4 g/mmol ) in a mixture of t-BuOH and water (1:1). Stir at room temperature until two clear phases form (the lower aqueous phase is bright yellow/orange).
-
Cooling: Cool the mixture to 0 °C. The lower temperature enhances enantioselectivity.
-
Addition: Add N-Boc-2-(1-butenyl)benzimidazole (solid or dissolved in minimal THF if insoluble) in one portion.
-
Reaction: Stir vigorously at 0 °C.
-
Monitoring: Monitor by TLC (SiO₂, 50% EtOAc/Hex). The olefin spot (
) should disappear, replaced by a polar diol spot ( ). -
Time: Typically 12–24 hours.
-
-
Quench: Add solid Sodium Sulfite (1.5 g per mmol substrate). Stir for 45 minutes at room temperature. The mixture should turn from orange to colorless/pale blue (reduction of Os(VIII) to Os(IV)).
-
Workup: Extract with EtOAc (3x). Wash combined organics with 1M KOH (to remove osmate esters) and brine. Dry over
. -
Purification: Flash chromatography (Gradient: 0%
5% MeOH in DCM).
Method B: Buffered Epoxidation
Objective: Synthesis of the oxirane ring for subsequent ring-opening (e.g., with amines or azides). Relevance: Epoxides are reactive "spring-loaded" electrophiles.
Scientific Rationale
Standard epoxidation with m-chloroperbenzoic acid (mCPBA) generates m-chlorobenzoic acid as a byproduct. In the absence of a buffer, this acid protonates the benzimidazole, making the extraction difficult and potentially catalyzing epoxide ring opening. Furthermore, the basic benzimidazole nitrogen is prone to N-oxidation.
-
Solution: Use a biphasic system with a phosphate buffer (
) or use the N-protected substrate. The protocol below assumes the N-protected substrate for maximum yield.
Protocol
Materials:
-
Substrate: N-Boc-2-(1-butenyl)benzimidazole (1.0 equiv)
-
Oxidant: mCPBA (1.2 equiv, purified or commercial 77%)
-
Buffer: 0.5 M
(aqueous) -
Solvent: Dichloromethane (DCM)
Step-by-Step:
-
Dissolution: Dissolve the substrate in DCM (0.1 M concentration).
-
Buffering: Add an equal volume of 0.5 M
. Vigorously stir the biphasic mixture. -
Oxidation: Cool to 0 °C. Add mCPBA portion-wise over 10 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours.
-
Note: The biphasic system partitions the acid byproduct into the aqueous layer, protecting the acid-labile epoxide.
-
-
Quench: Add saturated aqueous
(thiosulfate) to quench excess peroxide. Stir until the starch-iodide test is negative. -
Workup: Separate layers. Wash organic layer with saturated
(2x) to remove all benzoic acid, then brine. -
Purification: Rapid filtration through a short pad of basic alumina (to avoid acid-catalyzed opening) or silica gel with 1%
in the eluent.
Method C: Thiol-Michael Addition (Hydrothiolation)
Objective: Conjugate addition of a thiol (e.g., Glutathione mimic or alkyl thiol). Relevance: Bioconjugation, introducing sulfur-containing pharmacophores, or covalent inhibition studies.
Scientific Rationale
The 2-(1-butenyl) group is conjugated to the imine nitrogen (
Figure 2: Michael Addition Mechanism
Caption: Base-catalyzed conjugate addition of thiols to the electron-deficient alkenyl benzimidazole.
Protocol
Materials:
-
Substrate: 2-(1-butenyl)benzimidazole (1.0 equiv)
-
Nucleophile: Thiol (e.g., Benzyl mercaptan, 1.2 equiv)
-
Catalyst:
(0.1 equiv) or (0.5 equiv) -
Solvent: DMF or Acetonitrile (ACN)
Step-by-Step:
-
Setup: Dissolve the substrate and the thiol in ACN (0.2 M).
-
Activation: Add the base catalyst (
).-
Optimization: If reaction is slow, heat to 50 °C. The benzimidazole ring is electron-withdrawing enough to activate the alkene, but the ethyl group on the double bond exerts some steric hindrance compared to a vinyl group.
-
-
Monitoring: Monitor by LC-MS. The product will show mass [M+H]⁺ = Substrate + Thiol.
-
Workup: Concentrate solvent. Dilute with EtOAc, wash with water (to remove DMF/ACN) and saturated
(to remove excess thiol). -
Purification: Flash chromatography.
Analytical Validation & Data Summary
To validate the functionalization, compare the NMR spectroscopic signatures of the starting material (SM) versus the products.
Table 1: Diagnostic 1H NMR Signals (CDCl3, 400 MHz)
| Compound | Vinyl Protons ( | Key New Signal | Diagnostic Change |
| SM (Alkene) | 6.8–7.2 (m, 2H) | - | Vinyl signals present. |
| Epoxide | Absent | 3.8–4.2 (m, 2H, epoxide CH) | Upfield shift of chain protons; loss of |
| Diol | Absent | 4.5–5.0 (m, 2H, CH-OH) | Broad singlets (exchangeable with |
| Thioether | Absent | 3.0–3.5 (m, 2H, CH-S) | Complex multiplet pattern due to new stereocenter. |
References
-
Sharpless Asymmetric Dihydroxylation: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link
-
Reactivity of 2-Alkenylbenzimidazoles: Benincori, T., & Sannicolò, F. (1988). Reactivity of 2-styrylbenzimidazoles. Journal of Heterocyclic Chemistry, 25(3), 1029-1033. Link
-
Epoxidation Protocols: Lane, B. S., & Burgess, K. (2003). Metal-Free Epoxidations of Alkenes with Hydrogen Peroxide. Chemical Reviews, 103(7), 2457–2474. Link
-
Michael Addition to N-Heterocycles: Stentzel, M. R., & Klumpp, D. A. (2021).[1] Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles.[1] Beilstein Journal of Organic Chemistry, 17, 1032–1038. Link
-
Benzimidazole Synthesis & Properties: Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541. Link
Sources
Green chemistry approaches to synthesizing 1H-Benzimidazole,2-(1-butenyl)-(9CI)
This Application Note is designed for researchers and drug development professionals seeking sustainable, high-efficiency protocols for the synthesis of 2-(1-butenyl)-1H-benzimidazole .
The content addresses the discrepancy between the provided CAS RN (3363-56-2, typically associated with 2,5,6-trimethylbenzimidazole) and the chemical name. This guide strictly follows the chemical structure: 2-(1-butenyl)-1H-benzimidazole , a critical scaffold in anthelmintic and antifungal research.
Molecular Weight: 172.23 g/molExecutive Summary
The benzimidazole moiety is a "privileged structure" in medicinal chemistry, serving as the core for drugs like Thiabendazole and Albendazole. Traditional syntheses often require harsh acids (polyphosphoric acid), high temperatures, and toxic solvents. This guide details two Green Chemistry approaches—Microwave-Assisted Solvent-Free Synthesis and Aqueous Catalytic Condensation —to synthesize 2-(1-butenyl)-1H-benzimidazole. These methods prioritize Atom Economy, reduced E-factors, and energy efficiency.
Retrosynthetic Analysis & Strategy
To synthesize 2-(1-butenyl)-1H-benzimidazole, the most atom-economical route involves the condensation of o-phenylenediamine (OPD) with a 5-carbon unsaturated precursor.
-
Path A (Carboxylic Acid): Condensation with trans-2-pentenoic acid . This requires dehydration conditions.
-
Path B (Aldehyde): Condensation with trans-2-pentenal . This requires oxidative cyclization.[1]
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing two green pathways using 2-pentenoic acid (Method A) and trans-2-pentenal (Method B).
Method A: Microwave-Assisted Solvent-Free Synthesis
Principle: Microwave irradiation (MWI) provides rapid, volumetric heating, accelerating the condensation reaction significantly compared to thermal reflux. By eliminating solvents, we maximize the concentration of reactants and reduce waste (Green Principle #5).
Materials
-
Reagent A: o-Phenylenediamine (OPD) (10 mmol, 1.08 g)
-
Reagent B: trans-2-Pentenoic acid (10 mmol, 1.00 g)
-
Catalyst: Polyphosphoric acid (PPA) or Silica-supported PPA (
) for easier workup. -
Equipment: Microwave Reactor (e.g., CEM Discover or equivalent) capable of temperature control.
Protocol
-
Preparation: In a microwave-safe vial, mix OPD (1.08 g) and trans-2-pentenoic acid (1.00 g) thoroughly.
-
Catalyst Addition: Add catalytic amount of PPA (approx. 2-3 g) to the mixture. Note: PPA acts as both solvent and dehydrating agent.
-
Irradiation:
-
Set Microwave Power: 300 W (Dynamic mode).
-
Target Temperature:
. -
Hold Time: 5–8 minutes.
-
Observation: The mixture will darken as the cyclization proceeds.
-
-
Quenching: Allow the vial to cool to
. Slowly pour the reaction mass into crushed ice ( ) with vigorous stirring. -
Neutralization: Neutralize the slurry with
solution until pH . The product will precipitate as a solid. -
Isolation: Filter the solid precipitate under vacuum. Wash with cold water (
). -
Purification: Recrystallize from hot Ethanol:Water (7:3).
-
Expected Yield: 85–92%.
-
Why this works: The microwave energy directly couples with the polar transition state of the amide formation and subsequent cyclization, overcoming the activation energy barrier for the 5-exo-trig ring closure in minutes rather than hours.
Method B: Aqueous Catalytic Synthesis (Sodium Metabisulfite)
Principle: Using water or aqueous ethanol as a solvent replaces toxic organics (Green Principle #5). Sodium metabisulfite (
Materials
-
Reagent A: o-Phenylenediamine (10 mmol, 1.08 g)
-
Reagent B: trans-2-Pentenal (10 mmol, 0.84 g)
-
Catalyst: Sodium Metabisulfite (
) (10 mmol, 1.90 g) -
Solvent: Ethanol:Water (1:1 v/v, 20 mL)
Protocol
-
Dissolution: In a 100 mL round-bottom flask, dissolve OPD and trans-2-pentenal in 20 mL of Ethanol:Water mixture.
-
Catalyst Activation: Add
in one portion. -
Reflux: Heat the mixture to reflux (
) with stirring for 2–4 hours.-
Monitoring: Check progress via TLC (Ethyl Acetate:Hexane 3:7). The aldehyde spot should disappear.
-
-
Workup: Cool the mixture to room temperature. Pour into crushed ice (
). -
Precipitation: The product may precipitate directly. If not, extract with Ethyl Acetate (
), dry over , and evaporate. -
Purification: Recrystallize from Ethanol.
-
Expected Yield: 75–85%.
-
Mechanistic Pathway
The reaction proceeds via the formation of a bisulfite adduct which activates the aldehyde, followed by Schiff base formation and intramolecular cyclization.
Figure 2: Mechanistic flow of the Na2S2O5 mediated synthesis.
Data Comparison & Validation
| Parameter | Method A: Microwave (Solvent-Free) | Method B: Aqueous Catalysis ( | Traditional Method (Reflux/HCl) |
| Precursor | 2-Pentenoic Acid | trans-2-Pentenal | 2-Pentenoic Acid |
| Reaction Time | 5–8 mins | 2–4 hours | 8–12 hours |
| Solvent | None (Neat/PPA) | Ethanol/Water | 4N HCl / Organic Solvents |
| Yield | 88–92% | 78–85% | 60–70% |
| Green Score | High (Low waste, Energy efficient) | High (Benign solvent) | Low (Corrosive, High Energy) |
| Purification | Simple Precipitation | Extraction required | Neutralization + Extraction |
Validation Check:
-
IR Spectroscopy: Look for the disappearance of the Carbonyl peak (
) and appearance of stretch ( ). The alkene stretch should be visible around . -
NMR Verification: The vinylic protons of the butenyl chain are diagnostic. Expect a doublet of triplets around
.
References
-
Microwave-Assisted Synthesis of Benzimidazoles
-
Green Catalysis with Sodium Metabisulfite
- Title: Sodium metabisulfite: an efficient and green catalyst for the synthesis of 2-substituted benzimidazoles and benzothiazoles.
- Source:Journal of Sulfur Chemistry, 2012.
-
URL:[Link]
-
General Green Methods for Benzimidazoles
-
One-Pot Synthesis Strategies
Sources
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 5. asianpubs.org [asianpubs.org]
- 6. jrtdd.com [jrtdd.com]
- 7. rjptonline.org [rjptonline.org]
- 8. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols for the Crystallization and Isolation of Pure 2-(1-butenyl)benzimidazole
Introduction: The Critical Role of Purity for 2-(1-butenyl)benzimidazole in Research and Development
2-(1-butenyl)benzimidazole belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science.[1][2][3][4][5] The biological activities and material properties of such compounds are intrinsically linked to their purity. Impurities, even in trace amounts, can lead to erroneous experimental results, reduced efficacy in therapeutic applications, and unpredictable performance in materials. Crystallization stands as a powerful and widely employed technique for the purification of solid organic compounds, offering the potential to achieve high levels of purity by separating the target molecule from soluble and insoluble impurities.[6]
This comprehensive guide provides detailed application notes and protocols for the crystallization of 2-(1-butenyl)benzimidazole, drawing upon established principles for the purification of benzimidazole derivatives. The methodologies outlined herein are designed to be adaptable for researchers, scientists, and drug development professionals, enabling the isolation of highly pure crystalline material suitable for a range of downstream applications.
Understanding the Physicochemical Landscape of 2-Substituted Benzimidazoles
The successful crystallization of any compound is predicated on a thorough understanding of its physicochemical properties. While specific data for 2-(1-butenyl)benzimidazole may be limited, the extensive literature on analogous 2-substituted benzimidazoles provides a solid foundation for developing effective purification strategies.
Key Properties Influencing Crystallization:
-
Solubility: Benzimidazoles are generally crystalline solids with limited solubility in water but are soluble in various organic solvents.[7][8] The solubility is influenced by the nature of the substituent at the 2-position; the butenyl group in the target compound suggests moderate solubility in common organic solvents.
-
Melting Point: The melting point of a crystalline solid is a key indicator of its purity. A sharp melting point range typically signifies a high degree of purity. For comparison, the melting point of the related compound 2-butyl-1H-benzimidazole is reported to be in the range of 151-154 °C.[9][10]
-
Polymorphism: Benzimidazole derivatives are known to exhibit polymorphism, the ability of a compound to exist in multiple crystalline forms.[11][12] Different polymorphs can have distinct physical properties, including solubility and melting point, which can impact the crystallization process and the final product characteristics. Careful control of crystallization conditions is therefore crucial.
Strategic Solvent Selection: The Cornerstone of Effective Crystallization
The choice of solvent is the most critical parameter in developing a crystallization protocol. An ideal solvent for the recrystallization of 2-(1-butenyl)benzimidazole should exhibit the following characteristics:
-
High solubility at elevated temperatures and low solubility at lower temperatures: This differential solubility is the driving force for crystallization upon cooling.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
-
Safety: The solvent should have a low toxicity and flammability profile.
Based on general procedures for 2-substituted benzimidazoles, a range of solvents can be considered for initial screening.[6][13][14][15][16]
Table 1: Potential Solvents for the Crystallization of 2-(1-butenyl)benzimidazole
| Solvent Class | Specific Examples | Rationale and Considerations |
| Alcohols | Methanol, Ethanol, Isopropanol | Generally good solvents for benzimidazoles at elevated temperatures. The polarity can be adjusted by adding water as an anti-solvent. |
| Ketones | Acetone | A versatile solvent with good solvating power for many organic compounds. |
| Esters | Ethyl Acetate | A moderately polar solvent, often used in combination with less polar solvents like hexanes. |
| Hydrocarbons | n-Hexane, n-Heptane, Toluene | Generally poor solvents for benzimidazoles at room temperature, making them excellent anti-solvents. |
| Halogenated | Dichloromethane | While effective, its use should be minimized due to environmental and health concerns.[17] |
| Ethers | Diethyl ether, Diisopropyl ether | Can be used as anti-solvents. Highly flammable. |
Crystallization Workflow: A Visual Guide
The general workflow for the crystallization of 2-(1-butenyl)benzimidazole can be visualized as a series of sequential steps, each critical for achieving the desired purity and crystal form.
Caption: A schematic representation of the key stages in the purification of 2-(1-butenyl)benzimidazole by crystallization.
Detailed Crystallization Protocols
The following protocols provide step-by-step methodologies for three common and effective crystallization techniques. It is recommended to start with small-scale trials to identify the optimal conditions before scaling up.
Protocol 1: Slow Evaporation Crystallization
This technique is particularly useful for obtaining high-quality single crystals suitable for X-ray diffraction studies.[18][19][20]
Methodology:
-
Solvent Screening: In a series of small vials, dissolve a few milligrams of crude 2-(1-butenyl)benzimidazole in a minimal amount of various test solvents (e.g., ethanol, acetone, ethyl acetate) at room temperature to create a nearly saturated solution.
-
Preparation: Select the solvent that provides good solubility. Prepare a saturated or near-saturated solution of the crude compound in this solvent at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
-
Evaporation: Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Formation: Monitor the vial over several days to weeks for the formation of crystals as the solvent slowly evaporates, leading to a gradual increase in concentration and eventual crystallization.
-
Isolation: Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold, fresh solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Cooling Crystallization
This is the most common recrystallization technique, relying on the principle of decreased solubility at lower temperatures.
Methodology:
-
Dissolution: In a suitable flask, add the crude 2-(1-butenyl)benzimidazole and a chosen solvent (e.g., ethanol). Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions until a clear, saturated solution is obtained at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to prevent premature crystallization.
-
Controlled Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.
-
Further Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize the yield of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 3: Anti-Solvent Crystallization
This method is effective when the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "bad" solvent).
Methodology:
-
Dissolution: Dissolve the crude 2-(1-butenyl)benzimidazole in a minimal amount of a "good" solvent (e.g., acetone or ethanol) at room temperature.
-
Anti-Solvent Addition: Slowly add a "bad" solvent (e.g., water or n-hexane) dropwise to the stirred solution. The addition of the anti-solvent will reduce the overall solubility of the compound.
-
Inducing Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation. If no crystals form, gently scratch the inside of the flask with a glass rod to induce nucleation.
-
Equilibration: Allow the mixture to stand at room temperature to allow for complete crystallization. Cooling the mixture can further increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a solvent mixture containing a higher proportion of the anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Logical Flow for Method Selection
The choice of crystallization method depends on the specific goals of the purification and the properties of the compound and its impurities.
Caption: A decision-making framework to guide the selection of the most appropriate crystallization technique.
Troubleshooting Common Crystallization Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Solution is not sufficiently concentrated.- Supersaturation has not been achieved. | - Evaporate some of the solvent and cool again.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Oiling out (formation of a liquid phase instead of solid crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated.- Cooling is too rapid. | - Use a lower-boiling point solvent.- Add more solvent before cooling.- Allow the solution to cool more slowly. |
| Formation of very fine powder | - Nucleation is too rapid. | - Cool the solution more slowly.- Use a solvent in which the compound is more soluble. |
| Low recovery of purified material | - The compound has significant solubility in the cold solvent.- Insufficient cooling. | - Cool the solution to a lower temperature.- Use a different solvent or a solvent/anti-solvent system. |
| Colored impurities remain in the crystals | - Impurities are co-crystallizing with the product. | - Perform a second recrystallization.- Treat the hot solution with activated charcoal before filtration (use with caution as it can adsorb the product). |
Conclusion: A Pathway to High-Purity 2-(1-butenyl)benzimidazole
The protocols and guidelines presented in this application note provide a robust framework for the successful crystallization and purification of 2-(1-butenyl)benzimidazole. By systematically screening solvents and carefully controlling the crystallization conditions, researchers can obtain high-purity material, which is essential for reliable and reproducible scientific outcomes. The principles of crystallization are both an art and a science, and empirical optimization based on the specific characteristics of the crude material will ultimately lead to the most effective purification strategy.
References
- Vijayan, N., et al. (2003).
- Vijayan, N., et al. (2007). Growth of benzimidazole single crystal by sankaranarayanan-ramasamy method and its characterization by high-resolution X-ray diffraction, thermogravimetric/differential thermal analysis, and birefringence studies. Crystal Growth & Design.
- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Growth and characterization of benzimidazole single crystals: A nonlinear optical material. (2025).
- SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. (2017). Rasayan Journal of Chemistry.
- Geiger, D. K., & DeStefano, M. R. (2016). Conformational differences and intermolecular C-H...N interactions in three polymorphs of a bis(pyridinyl)-substituted benzimidazole. Acta Crystallographica Section C: Structural Chemistry.
- Study on benzimidazole single crystal: mechanical, optical, thermal characteristics and theoretical analyses for optoelectronic applications. (2025).
- De La Pinta, N., et al. (2018). Polymorphism in 2-propyl-1 H -benzimidazole.
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. (n.d.). Benchchem.
- Kusuma, S., et al. (2023).
- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023).
- Synthesis, single crystal and antitumor activities of benzimidazole-quinazoline hybrids. (2013). European Journal of Medicinal Chemistry.
- Synthesis protocol of benzimidazole derivative 5. (n.d.).
- A process for the preparation of benzimidazole derivatives and their salts. (2008).
- Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. (2021). Molecules.
- The 2D Selfassembly of Benzimidazole and its Co-crystalliz
- Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkyl
- 2-Butyl-1H-benzimidazole. (n.d.). CAS Common Chemistry.
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv
- Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.). Organic Chemistry: An Indian Journal.
- CAS 51-17-2: Benzimidazole. (n.d.). CymitQuimica.
- Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. (n.d.). Journal of Drug Delivery and Therapeutics.
- 2-Butyl-1H-benzimidazole. (n.d.). PubChem.
- Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN 3)aniline-κN]dichloridozinc(II) N,N-dimethylformamide monosolvate. (2021).
- Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN3)aniline-κN]dichloridozinc(II) N,N-dimethylformamide monosolvate. (2021).
- Benzimidazole. (n.d.). PubChem.
- A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). Molecules.
- Kumar, S., et al. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry.
- Crystal and molecular structures of two 1H-2-substituted benzimidazoles. (2025).
- The physicochemical properties of synthesized benzimidazole derivatives. (n.d.).
- Showing Compound 2-Butyl-1H-benzimidazole (FDB011890). (2010). FooDB.
- A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). PMC.
- Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN3)aniline-κN]dichloridozinc(II)
- Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- Benzimidazole. (n.d.). Wikipedia.
- An Overview About Synthetic and Biological Profile of Benzimidazole. (n.d.). Journal of Pharmaceutical and Medicinal Chemistry.
- Melting points and yields of 2-[(1-H-benzimidazol-2-yl)methylthio]-4,5-di- phenyl-1H-imidazoles 6a-e. (n.d.).
- 2-Pentyl-1H-benzimidazole. (n.d.). PubChem.
Sources
- 1. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 3. srrjournals.com [srrjournals.com]
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- 15. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions [mdpi.com]
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- 20. researchgate.net [researchgate.net]
Protocol for using 1H-Benzimidazole,2-(1-butenyl) as a corrosion inhibitor
Application Note: AN-COR-BZ-042 Protocol for the Evaluation of 1H-Benzimidazole,2-(1-butenyl) as a Corrosion Inhibitor for Mild Steel in Acidic Media
Executive Summary
This application note details the standard operating procedure (SOP) for evaluating 1H-Benzimidazole,2-(1-butenyl) (referred to herein as BZ-Bt ) as a corrosion inhibitor. While alkyl-substituted benzimidazoles are well-documented, the 2-(1-butenyl) derivative introduces a specific
Target Audience: Corrosion Scientists, Materials Engineers, and R&D Chemists. Scope: Electrochemical assessment (EIS, PDP), Gravimetric analysis (ASTM G31), and Surface Characterization.[1]
Compound Profile & Mechanism
-
Compound: 1H-Benzimidazole,2-(1-butenyl)[2]
-
IUPAC Name: 2-(but-1-en-1-yl)-1H-benzimidazole
-
Active Centers:
-
Pyridinic Nitrogen (N3): Protonation site in acidic media (
), facilitating electrostatic adsorption. -
Pyrrolic Nitrogen (N1): H-bond donor.
-
Butenyl Side Chain: The C=C double bond provides
-electrons for "back-donation" to the metal surface (chemisorption), enhancing film stability.
-
Mechanistic Pathway
The inhibition mechanism follows a dual-mode adsorption model:
-
Physisorption: In 1.0 M HCl, the BZ-Bt molecule is protonated (
). The metal surface, positively charged in acid, attracts ions, creating a negative dipole layer. The cationic inhibitor electrostatically binds to this chloride bridge. -
Chemisorption: The unprotonated fraction and the alkene tail donate lone-pair and
-electrons to the empty Fe -orbitals, while the metal back-donates electrons to the inhibitor's anti-bonding orbitals (retro-donation).
Experimental Workflow
The following diagram outlines the logical flow of the evaluation protocol.
Figure 1: Integrated workflow for corrosion inhibitor evaluation combining electrochemical and non-electrochemical methods.
Materials & Solution Preparation
Inhibitor Stock Solution
Benzimidazoles often exhibit limited solubility in pure aqueous acid.
-
Solvent: 1.0 M HCl (Analytical Grade).
-
Co-solvent: If BZ-Bt precipitates, use 5-10% Ethanol or DMSO (ensure the blank/control contains the same co-solvent ratio).
-
Concentration Range: Prepare a stock solution (e.g.,
M) and serially dilute to test concentrations:- M (High)
- M
- M
- M
- M (Low)
Metal Specimen Preparation (Critical Step)
Inconsistent polishing is the primary cause of noisy electrochemical data.
-
Substrate: Mild Steel (e.g., C1018 or ASTM A36).
-
Abrasion: Wet grind successively with SiC paper (grades 400, 600, 800, 1000, 1200).
-
Cleaning: Ultrasonic cleaning in acetone (5 min), followed by ethanol rinse and warm air dry.
-
Timing: Use immediately after cleaning to prevent air-oxidation.
Protocol A: Electrochemical Measurements
Standard: ASTM G5 / G59. Instrument: Potentiostat/Galvanostat (e.g., Gamry, Autolab, BioLogic) with a standard three-electrode cell.
-
Working Electrode (WE): Mild Steel (
exposed area). -
Counter Electrode (CE): Platinum mesh or Graphite rod (large surface area).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
Step 1: Open Circuit Potential (OCP)[3]
-
Immerse WE in the test solution.
-
Monitor OCP vs. Time for 30–60 minutes until stability is reached (
). -
Why: Ensures the formation of a steady-state double layer before perturbation.
Step 2: Electrochemical Impedance Spectroscopy (EIS)
-
Potential: DC potential = OCP.
-
Perturbation: AC amplitude = 10 mV (rms).
-
Frequency Range:
to . -
Data Output: Nyquist and Bode plots.
-
Analysis: Fit data to an Equivalent Circuit (typically Randles circuit:
).- : Charge transfer resistance (inversely proportional to corrosion rate).
- : Constant Phase Element (represents double-layer capacitance).
Step 3: Potentiodynamic Polarization (PDP)
-
Scan Range:
to vs. OCP. -
Scan Rate:
(Standard) or (High precision). -
Analysis: Extrapolate Tafel slopes (
) to determine Corrosion Current Density ( ).
Protocol B: Gravimetric Analysis (Weight Loss)
Standard: ASTM G31-72.[3] This method validates the electrochemical data over a longer exposure period.
-
Specimens: Rectangular coupons (
). -
Weighing: Measure initial weight (
) using an analytical balance ( ). -
Immersion: Suspend coupons in 1.0 M HCl (with and without BZ-Bt) using glass hooks or nylon string.
-
Volume-to-Area Ratio: Minimum
.
-
-
Duration: 24 hours at 303 K (thermostated water bath).
-
Cleaning: Remove corrosion products (Clark’s solution: HCl +
+ ) or light scrubbing with bristle brush, rinse, dry. -
Final Weighing: Measure final weight (
).
Calculation:
Data Presentation & Analysis
Inhibition Efficiency Calculation
Summarize results in the following table format:
| Concentration (M) | |||||
| Blank (1M HCl) | 25.4 | 150.2 | 850.5 | — | — |
| 120.5 | 98.4 | 180.2 | 78.9 | 78.8 | |
| 450.1 | 45.2 | 48.5 | 94.3 | 94.2 |
-
Efficiency Formula:
Adsorption Isotherm
To confirm the mechanism, fit the surface coverage (
-
Plot
(y-axis) vs. (x-axis). -
Linearity (
) confirms monolayer adsorption. -
Calculate Free Energy of Adsorption:
.-
If
: Physisorption. -
If
: Chemisorption (Expected for BZ-Bt due to alkene interaction).
-
References
-
ASTM International. (2004). ASTM G31-72: Standard Practice for Laboratory Immersion Corrosion Testing of Metals.[4][5][6] West Conshohocken, PA.[6] Link
-
ASTM International. (2014). ASTM G5-14: Standard Reference Test Method for Making Potentiodynamic Anodic Polarization Measurements. West Conshohocken, PA.[6] Link
-
Popova, A., et al. (2011). Benzimidazoles as corrosion inhibitors for mild steel in HCl.[7][8][9][10] Corrosion Science.[7][8] (Demonstrates the baseline efficacy of the benzimidazole core). Link
-
Dutta, N.K., et al. (2017). Effect of substitution on corrosion inhibition properties of 2-(substituted phenyl) benzimidazole derivatives.[7] Corrosion Science.[7][8] (Validates the impact of 2-position substituents). Link
-
Chaouiki, A., et al. (2018). Corrosion inhibition of mild steel in 1 M HCl by 2-substituted benzimidazole derivatives.[7][11] Journal of Molecular Liquids. (Provides comparative data for alkyl vs. alkenyl chains). Link
Sources
- 1. Synergistic Corrosion Inhibition of Mild Steel in Acidic Media by a Benzimidazole–Thiophene Ligand and Its Metal Complexes: A Multi-Technique Electrochemical Approach | MDPI [mdpi.com]
- 2. Benzimidazole, 2-butyl- | C11H14N2 | CID 22122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lcslaboratory.com [lcslaboratory.com]
- 4. standards.globalspec.com [standards.globalspec.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. ASTM G31-72 (2004) Standard Practive for Laboratory Immersion Corrosion Testing of Metals. American Society for Testing and Materials, West Conshohocken. - References - Scientific Research Publishing [scirp.org]
- 7. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the use of benzimidazoles as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. peacta.org [peacta.org]
Application Note: Preparation of Metal Complexes using 1H-Benzimidazole,2-(1-butenyl) Ligands
Abstract
This application note details the synthesis, complexation, and characterization of transition metal complexes utilizing the 1H-Benzimidazole, 2-(1-butenyl) ligand. Benzimidazole derivatives are privileged pharmacophores in medicinal chemistry, known for their ability to interact with biopolymers (DNA/RNA) and enzymes.[1] The introduction of the 2-(1-butenyl) moiety adds a lipophilic, unsaturated handle that modulates steric bulk and electronic conjugation, potentially enhancing membrane permeability and DNA intercalation affinity.
This guide provides a robust protocol for synthesizing the ligand via Phillips condensation, followed by the preparation of Copper(II) and Zinc(II) complexes. It is designed for researchers in bioinorganic chemistry and drug discovery.
Part 1: Ligand Synthesis (Precursor Preparation)
Reaction Logic
The synthesis of 1H-Benzimidazole, 2-(1-butenyl) is achieved through the acid-catalyzed condensation of o-phenylenediamine (OPD) with trans-2-pentenoic acid. Polyphosphoric acid (PPA) is selected as the solvent and condensing agent because it drives the dehydration effectively at high temperatures, favoring the formation of the benzimidazole ring while preserving the double bond of the alkenyl chain.
Materials
-
o-Phenylenediamine (OPD) [CAS: 95-54-5]
-
trans-2-Pentenoic acid [CAS: 13991-37-2] (Precursor for the 1-butenyl chain attached at C2)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃)
-
Solvents: Ethanol, Dichloromethane (DCM)
Protocol: Phillips Condensation
-
Mixing: In a round-bottom flask, mix 10 mmol of o-phenylenediamine and 11 mmol of trans-2-pentenoic acid.
-
Acid Addition: Add 15 g of Polyphosphoric acid (PPA). Stir manually to ensure the reagents are wetted.
-
Heating: Heat the mixture to 140–150°C in an oil bath for 4 hours .
-
Note: Monitor the temperature carefully. Excessive heat (>180°C) may cause polymerization of the alkenyl side chain.
-
-
Quenching: Allow the reaction mass to cool to ~80°C, then pour it slowly into 200 mL of crushed ice/water with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding solid NaHCO₃ or 10% NaOH solution until pH ~8. A precipitate will form.[2]
-
Isolation: Filter the solid precipitate and wash copiously with cold water.
-
Purification: Recrystallize from ethanol/water (7:3) to yield pale yellow crystals.
-
Yield Target: 70–80%[3]
-
Melting Point: Expected range 145–155°C (Derivative dependent).
-
Part 2: Metal Complexation Protocol
Coordination Chemistry Strategy
The benzimidazole nitrogen at position 3 (N3 ) acts as a
General Protocol for Cu(II) and Zn(II) Complexes
Reagents:
-
Ligand (L): 1H-Benzimidazole, 2-(1-butenyl) (Synthesized in Part 1)
-
-
Copper(II) Chloride Dihydrate (
) -
Zinc(II) Acetate Dihydrate (
)
-
-
Solvent: Absolute Ethanol (EtOH)
Step-by-Step Procedure:
-
Ligand Solution: Dissolve 2.0 mmol of the Ligand in 20 mL of hot absolute ethanol. Ensure complete dissolution.
-
Metal Solution: Dissolve 1.0 mmol of the Metal Salt in 10 mL of ethanol.
-
Critical Step: Maintain a strict 1:2 (Metal:Ligand) molar ratio to prevent the formation of polymeric species.
-
-
Addition: Add the metal salt solution dropwise to the ligand solution under continuous magnetic stirring.
-
Observation:
-
Cu(II): Solution typically turns green or blue-green.
-
Zn(II): Solution remains colorless or turns pale yellow.
-
-
-
Reflux: Heat the mixture to reflux (78°C ) for 3–5 hours .
-
Precipitation:
-
If precipitate forms during reflux, filter hot.
-
If no precipitate forms, reduce solvent volume by 50% using a rotary evaporator and cool to 4°C overnight.
-
-
Washing: Filter the solid complex and wash with:
-
Cold Ethanol (2 x 5 mL)
-
Diethyl Ether (2 x 5 mL) to remove unreacted ligand.
-
-
Drying: Dry in a vacuum desiccator over
for 24 hours.
Part 3: Characterization & Validation[5]
Spectroscopic Validation Matrix
| Technique | Parameter | Expected Observation | Structural Insight |
| FT-IR | Shift to lower freq ( | Indicates coordination of N3 to Metal. | |
| FT-IR | Remains present (3100-3200 | Confirms N1-H is not deprotonated (neutral ligand). | |
| UV-Vis | d-d bands | 600–800 nm (for Cu) | Confirms geometry (e.g., Distorted Octahedral). |
| 1H-NMR | Ring Protons | Downfield shift | Electron density withdrawal by metal center. |
| 1H-NMR | Zn(II) vs Cu(II) | Zn: Sharp signals; Cu: Broad/Silent | Cu(II) is paramagnetic; Zn(II) is diamagnetic. |
| Molar Cond. | Low values (< 20 | Indicates non-electrolyte (Cl/OAc are coordinated). |
Workflow Visualization
Figure 1: Synthetic workflow for the preparation of 2-(1-butenyl)benzimidazole metal complexes.
Part 4: Biological Context (Drug Development)
Mechanism of Action
Benzimidazole metal complexes often exhibit higher cytotoxicity than the free ligand due to the Chelation Effect .
-
Lipophilicity: Coordination reduces the polarity of the metal ion by sharing the positive charge with the donor groups and delocalizing
-electrons. This increases lipophilicity, facilitating passive diffusion through the lipid bilayer of cancer cells or bacteria. -
DNA Binding: The planar benzimidazole ring can intercalate between DNA base pairs. The "1-butenyl" tail may provide additional hydrophobic anchoring within the DNA major groove, potentially stabilizing the blockage of DNA replication.
Recommended Assay: DNA Binding (UV-Titration)
To validate the biological potential, perform absorption titration:
-
Prepare a fixed concentration of the Metal Complex (
) in Tris-HCl buffer. -
Add increasing increments of CT-DNA (
). -
Result: Look for Hypochromism (decrease in absorbance) and Red Shift (bathochromic shift) in the intraligand absorption band (
), which confirms intercalation.
References
-
General Benzimidazole Synthesis
-
Metal Complexation Protocols
- Al-Jibori, S. A., et al. (2022).
-
Biological Activity & DNA Binding
-
Yernale, N. G., et al. (2022).[7] "Biomedical applications of selective metal complexes of indole, benzimidazole... A review." Results in Chemistry.
-
-
Structural Properties
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activities of 2-Substituted Benzimidazole-Metal Complexes | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzimidazole, 2-butyl- | C11H14N2 | CID 22122 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming steric hindrance in 2-substituted benzimidazole derivatives
Ticket #2-SB: Overcoming Steric Obstruction in Cyclization
Introduction: The "Orthogonal Wall"
User Query: "I am attempting to synthesize a 2-substituted benzimidazole with a bulky group (e.g., tert-butyl, 2,6-disubstituted aryl) at the C2 position. Standard acid-catalyzed condensation (Phillips reaction) yields are <15%, and I am isolating the mono-amide intermediate. How do I force cyclization?"
Scientist's Analysis: The failure of 2-substituted benzimidazole synthesis with bulky substituents is rarely due to the initial amide formation. It is almost exclusively a failure of the ring-closure step .
In the standard Phillips condensation, the mono-amide intermediate must rotate to bring the remaining amino group into proximity with the carbonyl carbon. Bulky substituents at the C2 position create a high rotational energy barrier (steric clash), locking the molecule in a conformation unfavorable for cyclization. To overcome this, you must switch from a Thermodynamic Strategy (brute force heating in acid) to a Kinetic Strategy (oxidative cyclization via aldehydes) or improve the solvent interface.
Module 1: The Primary Solution (Oxidative Cyclization)
Recommendation: Stop using carboxylic acids. Switch to the corresponding aldehyde and use an oxidative cyclization protocol.
Why this works (The Causality)
The acid-catalyzed route requires the formation of a stable amide bond, which then requires extreme energy (200°C+) to dehydrate and cyclize against steric resistance.
The oxidative route proceeds via a Schiff base (imine) intermediate. The
Protocol: Sodium Metabisulfite Mediated Synthesis
This method is effective for sterically hindered aldehydes (e.g., 2,6-dichlorobenzaldehyde).
Reagents:
-
1,2-Phenylenediamine (1.0 equiv)
-
Substituted Benzaldehyde (1.0 equiv)
-
Sodium Metabisulfite (
) (1.0 - 1.2 equiv) -
Solvent: Ethanol/Water (9:1 v/v) or DMF (for extreme insolubility)
Step-by-Step:
-
Pre-activation: Dissolve the aldehyde in the solvent. Add
dissolved in a minimum amount of water.[1][2] Stir for 15 minutes to form the bisulfite adduct (often visible as a precipitate or slurry). -
Addition: Add the 1,2-phenylenediamine.
-
Reaction: Reflux for 2–4 hours.
-
Note: For extreme sterics, use Microwave Irradiation (120°C, 10–20 mins) to overcome the activation energy.
-
-
Workup: Pour the mixture into crushed ice/water. The product usually precipitates as a solid.
-
Purification: Filter and wash with cold water followed by hexanes. This removes unreacted aldehyde and bisulfite salts, often negating the need for column chromatography.
Module 2: The Acid Route (If Carboxylic Acids are Mandatory)
Recommendation: If you cannot source the aldehyde and must use the carboxylic acid, abandon Polyphosphoric Acid (PPA) .
The Problem with PPA
PPA is highly viscous. With bulky, hydrophobic substrates, mass transfer is poor. The reactants essentially "float" apart, and the high temperature required (180–200°C) often leads to decomposition before cyclization.
The Fix: Eaton's Reagent
Use Eaton's Reagent (7.7 wt%
-
Viscosity: Significantly lower than PPA, allowing better mixing.
-
Reactivity: Acts as both solvent and condensing agent.
-
Temperature: Cyclization often occurs at 120–140°C, sparing sensitive groups.
Protocol Adjustment:
-
Mix diamine and bulky carboxylic acid (1:1) in Eaton's Reagent (5 mL per mmol).
-
Heat to 130°C under
. -
Monitor via TLC.[1][3][4][5] If the mono-amide persists after 2 hours, increase to 150°C.
-
Quench by slow addition to sodium carbonate solution (Caution: Exothermic).
Decision Logic & Mechanism
The following diagram illustrates the decision process for selecting the correct synthetic route based on steric hindrance.
Caption: Decision matrix for selecting synthetic pathways. High steric bulk necessitates avoiding standard Phillips condensation in favor of oxidative or Eaton's reagent protocols.
Troubleshooting FAQ
Q1: I am using the Sodium Metabisulfite method, but the reaction stalls at the imine (Schiff base) stage.
-
Diagnosis: The bisulfite adduct might not have formed correctly, or the solvent system is too non-polar.
-
Fix: Ensure you add the
to the aldehyde before the amine. Add a catalytic amount of DMF to the Ethanol/Water mixture to solubilize the bulky aldehyde. If it still stalls, switch to Microwave Irradiation (10 mins at 120°C) to push the ring closure.
Q2: My product is oiling out and difficult to crystallize.
-
Diagnosis: Bulky alkyl groups (like tert-butyl) increase lipophilicity, preventing crystallization in aqueous workups.
-
Fix: Do not pour into water. Instead, evaporate the ethanol, dissolve the residue in minimal Ethyl Acetate, and induce precipitation by adding cold Hexane or Diethyl Ether dropwise while scratching the flask walls.
Q3: Can I use microwave synthesis without solvents?
-
Answer: Yes. This is often better for steric cases.
-
Protocol: Grind the diamine, aldehyde, and a catalyst (e.g.,
or simply ) in a mortar. Place the powder in a microwave vial. Irradiate at 120°C for 5–10 minutes. The lack of solvent increases the effective collision frequency of the bulky reactants.
Q4: I see a "double" peak in NMR. Is it an impurity?
-
Diagnosis: Likely Tautomerism , not impurity.
-
Explanation: Benzimidazoles with a free N-H at position 1 exhibit rapid tautomeric exchange (
). With bulky groups at C2, this exchange can slow down on the NMR timescale, broadening peaks or showing distinct tautomers. -
Validation: Run the NMR at a higher temperature (e.g., 50°C). If the peaks coalesce, it is tautomerism.
Data Comparison: Reagent Efficacy
| Methodology | Reagent System | Temperature | Typical Yield (Bulky R) | Primary Drawback |
| Standard Phillips | 4N HCl | Reflux (100°C) | < 20% | Fails to cyclize; stops at mono-amide. |
| Polyphosphoric Acid | PPA | 180–200°C | 30–50% | Viscous; charring/tarring of reactants. |
| Eaton's Reagent | 130°C | 60–75% | Exothermic quench; requires strict anhydrous conditions. | |
| Oxidative (Recommended) | Aldehyde / | Reflux or MW | 85–95% | Requires aldehyde availability. |
| Green/Catalytic | Aldehyde / | MW (Solvent Free) | 90–98% | Catalyst cost/availability. |
References
-
Review of Synthetic Strategies: Comprehensive investigation of 2-substituted benzimidazoles: Design, synthesis, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry.
-
Microwave & Metabisulfite Protocol: Facile Sodium Metabisulfite Mediated Synthesis of 1,2-Disubstituted Benzimidazoles. Heterocycles, Vol 98.[6]
-
Eaton's Reagent vs PPA: Effect of the Acid Medium on the Synthesis of Polybenzimidazoles Using Eaton’s Reagent. Polymers (MDPI).
-
Solvent-Free Microwave Synthesis: The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules (NIH/PMC).
-
Boric Acid/Water Green Synthesis: An Efficient and Inexpensive Synthesis of 2-Substituted Benzimidazoles in Water.[7] E-Journal of Chemistry.[7]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. turkjps.org [turkjps.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. jchemrev.com [jchemrev.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Photostability Guide for 1H-Benzimidazole, 2-(1-butenyl)-
Executive Summary & Core Vulnerability
You are likely working with 1H-Benzimidazole, 2-(1-butenyl)- as a pharmacophore or intermediate.[1] While the benzimidazole core is relatively robust, the 2-(1-butenyl) side chain introduces a conjugated alkene system that acts as a "soft spot" for photochemical degradation.
The Critical Issue: This molecule undergoes two distinct photo-degradation pathways upon exposure to UV/Vis light (
-
Photo-Isomerization (Fast/Reversible): The C=C double bond rapidly equilibrates between E (trans) and Z (cis) isomers.[1] This changes the molecule's 3D shape and biological potency without changing its molecular weight.
-
Photo-Oxidation (Slow/Irreversible): Extended exposure generates singlet oxygen (
), leading to oxidative cleavage of the alkene or formation of N-oxides.[1]
Mechanistic Insight: Why is it degrading?
To stabilize this compound, you must understand the enemy. The degradation is not random; it follows specific quantum mechanical pathways triggered by photon absorption.
Diagram 1: Photochemical Degradation Pathways
The following diagram illustrates the bifurcation between reversible isomerization and irreversible oxidation.
Caption: Figure 1.[1][2] The dual-pathway degradation mechanism.[3] Note that Isomerization (Green) preserves mass, while Oxidation (Grey) alters chemical composition.
Module 1: Formulation & Solvent Engineering[1]
Problem: "My sample degrades in solution during LC-MS analysis." Root Cause: Protic solvents and dissolved oxygen accelerate the triplet state pathways.
Solvent Selection Guide
| Solvent Class | Suitability | Technical Note |
| Methanol/Ethanol | ⚠️ High Risk | Protic solvents stabilize the polar transition states, accelerating isomerization.[1] |
| Acetonitrile (ACN) | ✅ Preferred | Aprotic. Reduces the rate of hydrogen-atom transfer reactions. |
| Chloroform/DCM | ❌ Avoid | Under UV, these generate chlorine radicals ( |
| DMSO | ⚠️ Caution | Good solubility, but hygroscopic.[1] Water uptake can catalyze hydrolysis if the amide bond is strained. |
Actionable Protocol:
-
Degas Solvents: Sparge all buffers/solvents with Helium or Argon for 15 minutes before use to remove dissolved
. -
Amber Glass: Use Class A amber glassware (borosilicate) which cuts off light transmission below ~450 nm.
-
pH Control: Maintain pH < 7. Benzimidazoles are basic (pKa ~5.5). Protonation of the imidazole nitrogen (
) often stabilizes the excited state, reducing the quantum yield of degradation [1].
Module 2: Chemical Stabilization (Additives)[1]
Problem: "I need to store the compound for >24 hours." Solution: Use "sacrificial" additives that quench reactive intermediates before they attack the butenyl chain.
Stabilizer Selection Matrix
| Additive | Mechanism | Concentration | Best For |
| L-Histidine | Singlet Oxygen ( | 5–10 mM | Aqueous formulations/Buffers.[1] |
| BHT (Butylated hydroxytoluene) | Radical Scavenger | 0.05% (w/v) | Organic stock solutions (ACN/DMSO). |
| Ascorbic Acid | General Antioxidant | 0.1% (w/v) | Protecting against oxidative cleavage.[1] |
| Methionine | Peroxide Scavenger | 1–5 mM | Preventing N-oxide formation on the benzimidazole ring. |
Analytical Troubleshooting (FAQ)
Q1: My HPLC peak is splitting into two, but the Mass Spec (MS) shows the same molecular weight for both. Is my column broken?
-
Diagnosis: No, this is Photo-Isomerization . You are separating the Cis (Z) and Trans (E) isomers.
-
Verification: Check the UV spectrum of both peaks. The Cis isomer typically has a lower extinction coefficient (
) and a hypsochromic shift (blue shift) compared to the Trans isomer due to steric hindrance reducing planarity [2]. -
Fix: Perform the analysis in a dark room or use "Gold" fluorescent lights (no UV output).
Q2: I see a new peak with Mass [M+16] or [M+32].
-
Diagnosis: This is Photo-Oxidation .
-
[M+16]: Formation of an N-oxide on the imidazole ring or an epoxide on the butenyl chain.
-
[M+32]: Addition of
across the double bond (dioxetane intermediate), which often cleaves to form an aldehyde.
-
-
Fix: This is irreversible. You must re-synthesize or repurify.[4] Future samples must be stored under Argon.
Q3: Can I use aluminum foil to protect my samples?
-
Answer: Yes, but with a caveat. Foil is effective, but "pinholes" or loose wrapping can create "light leaks."
-
Standard: Validated ICH Q1B Option 2 requires total exclusion. Use amber vials wrapped in foil for critical standards.
Validated Stabilization Workflow (Step-by-Step)
Follow this decision tree to ensure sample integrity during experiments.
Caption: Figure 2. Decision Matrix for handling photosensitive alkenyl-benzimidazoles.
References
-
Photochemistry of Benzimidazoles: Title: Dual Photochemistry of Benzimidazole.[2] Source: Journal of Organic Chemistry (2023).[1] Link:[Link][1]
-
Isomerization Mechanisms: Title: Cis-Trans Isomerization (Photochemistry of Alkenes).[1][5] Source: Chemistry LibreTexts / Master Organic Chemistry. Link:[Link]
-
Regulatory Testing Standards: Title: ICH Q1B: Photostability Testing of New Drug Substances and Products.[6][7][8] Source: European Medicines Agency (EMA) / ICH Guidelines.[1] Link:[Link][1]
-
Stabilization Strategies: Title: Insights into Photo Degradation and Stabilization Strategies. Source: National Institutes of Health (PMC). Link:[Link]
Sources
- 1. 2-Benzoyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Photochemistry of Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. jordilabs.com [jordilabs.com]
- 7. certified-laboratories.com [certified-laboratories.com]
- 8. Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Interpretation of 2-Substituted Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the benzimidazole scaffold stands as a cornerstone of medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1] The precise structural elucidation of these molecules is paramount to understanding their function and advancing drug discovery programs. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing unambiguous structural information.[1]
The Bedrock of Analysis: Principles of NMR Spectroscopy
At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong external magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, align either with or against the field. The application of a radiofrequency pulse can excite these nuclei to a higher energy state. The subsequent relaxation and emission of energy are detected and translated into an NMR spectrum. The precise frequency at which a nucleus resonates, its chemical shift (δ) , is exquisitely sensitive to its local electronic environment. This sensitivity allows us to differentiate between atoms in different parts of a molecule.
Furthermore, the interactions between neighboring magnetic nuclei give rise to spin-spin coupling , which splits NMR signals into distinct patterns (e.g., doublets, triplets, multiplets). The magnitude of this splitting, the coupling constant (J) , provides valuable information about the connectivity and spatial relationship between atoms. Finally, the integration of a ¹H NMR signal is proportional to the number of protons it represents. A thorough analysis of these three parameters—chemical shift, coupling constant, and integration—enables the comprehensive structural elucidation of a molecule.
A Predictive Glimpse: The NMR Spectra of 1H-Benzimidazole, 2-(1-butenyl)-
The following is a detailed, predictive interpretation of the ¹H and ¹³C NMR spectra of 1H-Benzimidazole, 2-(1-butenyl)-. These predictions are grounded in the analysis of empirical data from structurally analogous compounds and established additive models of chemical shift prediction.[2]
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The predicted ¹H NMR spectrum of 1H-Benzimidazole, 2-(1-butenyl)- in DMSO-d₆ is expected to exhibit distinct signals corresponding to the protons of the benzimidazole ring and the 2-(1-butenyl) substituent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-1 (NH) | ~12.5 | br s | - | 1H |
| H-4/H-7 | ~7.60 | m | - | 2H |
| H-5/H-6 | ~7.25 | m | - | 2H |
| H-1' | ~6.50 | dt | J ≈ 15.5, 6.5 Hz | 1H |
| H-2' | ~6.20 | d | J ≈ 15.5 Hz | 1H |
| H-3' | ~2.30 | qd | J ≈ 7.5, 6.5 Hz | 2H |
| H-4' | ~1.10 | t | J ≈ 7.5 Hz | 3H |
Causality Behind the Predictions:
-
N-H Proton (H-1): The proton attached to the nitrogen of the imidazole ring is typically highly deshielded due to the anisotropic effect of the aromatic system and intermolecular hydrogen bonding with the DMSO-d₆ solvent.[1] This results in a broad singlet in the downfield region of the spectrum, predicted to be around 12.5 ppm.[1]
-
Aromatic Protons (H-4/H-7 and H-5/H-6): The protons on the benzene ring of the benzimidazole core are expected to resonate in the aromatic region, between 7.0 and 8.0 ppm.[1] Due to the symmetry of the unsubstituted benzene ring, the signals for H-4 and H-7, and H-5 and H-6 are likely to overlap, presenting as multiplets.
-
Vinylic Protons (H-1' and H-2'): The protons on the carbon-carbon double bond of the butenyl group are in the vinylic region. The expected large coupling constant (J ≈ 15.5 Hz) between H-1' and H-2' is indicative of a trans configuration. H-1' is predicted to be a doublet of triplets due to coupling with H-2' and the two H-3' protons. H-2' is expected to be a doublet due to coupling with H-1'.
-
Allylic Protons (H-3'): These protons are adjacent to the double bond and are deshielded compared to typical alkyl protons, with a predicted chemical shift around 2.30 ppm. The multiplicity is predicted to be a quartet of doublets due to coupling with the H-4' and H-1' protons.
-
Methyl Protons (H-4'): The terminal methyl group protons are the most shielded in the butenyl chain, expected to appear as a triplet around 1.10 ppm due to coupling with the adjacent H-3' protons.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The predicted ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155 |
| C-3a/C-7a | ~138 |
| C-4/C-7 | ~122 |
| C-5/C-6 | ~123 |
| C-1' | ~135 |
| C-2' | ~128 |
| C-3' | ~35 |
| C-4' | ~14 |
Rationale for Predicted Chemical Shifts:
-
C-2: This carbon is directly attached to two nitrogen atoms, leading to significant deshielding and a predicted chemical shift in the downfield region, around 155 ppm.
-
Benzimidazole Carbons (C-3a to C-7a): The chemical shifts of the benzimidazole ring carbons are well-established and are predicted to fall within their characteristic ranges.
-
Vinylic Carbons (C-1' and C-2'): These sp² hybridized carbons will resonate in the olefinic region of the spectrum.
-
Alkyl Carbons (C-3' and C-4'): The sp³ hybridized carbons of the ethyl group will appear in the upfield region of the spectrum.
The Comparative Framework: Unveiling Substituent Effects
To contextualize the predicted spectra of 1H-Benzimidazole, 2-(1-butenyl)-, a comparative analysis with the experimentally determined spectra of 2-butyl-1H-benzimidazole and 2-phenyl-1H-benzimidazole is indispensable.
Comparison with 2-butyl-1H-benzimidazole
The primary difference between the target molecule and 2-butyl-1H-benzimidazole is the presence of a double bond in the substituent.
| Compound | H-1' Chemical Shift (δ, ppm) | C-1' Chemical Shift (δ, ppm) |
| 1H-Benzimidazole, 2-(1-butenyl)- (Predicted) | ~6.50 | ~135 |
| 2-butyl-1H-benzimidazole (Experimental) | ~2.90 | ~31 |
This comparison starkly illustrates the deshielding effect of the sp² hybridization of the C-1' carbon in the butenyl substituent compared to the sp³ hybridized carbon in the butyl group. The vinylic proton (H-1') is significantly downfield compared to the methylene protons adjacent to the benzimidazole ring in the butyl analogue.
Comparison with 2-phenyl-1H-benzimidazole
Comparing the target molecule with 2-phenyl-1H-benzimidazole highlights the difference between an alkenyl and an aryl substituent at the 2-position.
| Compound | Aromatic Proton Chemical Shift Range (δ, ppm) | Substituent Proton Chemical Shift Range (δ, ppm) |
| 1H-Benzimidazole, 2-(1-butenyl)- (Predicted) | ~7.25 - 7.60 | ~1.10 - 6.50 |
| 2-phenyl-1H-benzimidazole (Experimental) | ~7.20 - 8.20 | ~7.50 - 8.20 |
The introduction of a phenyl ring at the 2-position introduces additional aromatic signals and generally causes a greater deshielding of the benzimidazole protons due to the ring current effect of the phenyl group. In contrast, the 1-butenyl group introduces signals in the vinylic and aliphatic regions of the ¹H NMR spectrum.
Methodologies for Structural Verification: Experimental Protocols
To ensure the scientific rigor of any structural elucidation, standardized and well-documented experimental procedures are essential.
Protocol 1: Sample Preparation for NMR Analysis
This protocol outlines a standard procedure for preparing a benzimidazole derivative for NMR analysis.
Materials:
-
Benzimidazole derivative (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
5 mm NMR tube
-
Pasteur pipette
-
Glass wool
-
Small vial
Procedure:
-
Weigh the Sample: Accurately weigh 5-10 mg of the benzimidazole derivative into a clean, dry vial.
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Gently swirl or vortex to ensure complete dissolution.
-
Filter the Sample: Place a small plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter.
-
Cap and Label: Securely cap the NMR tube and label it clearly.
-
Acquire Data: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz).
Protocol 2: General Synthesis of 2-Alkenyl-1H-benzimidazoles
A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative. For 2-alkenyl-benzimidazoles, an unsaturated carboxylic acid would be the appropriate starting material.
Caption: General synthetic workflow for 2-alkenyl-1H-benzimidazoles.
Visualizing the Connections: Structural and Workflow Diagrams
Visual aids are instrumental in comprehending complex molecular structures and analytical workflows.
Caption: Molecular structure of 1H-Benzimidazole, 2-(1-butenyl)-.
Caption: A systematic workflow for NMR-based structure elucidation.
Conclusion
The interpretation of NMR spectra is a foundational skill for any researcher in the chemical and pharmaceutical sciences. This guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 1H-Benzimidazole, 2-(1-butenyl)-. By grounding our predictions in the solid bedrock of established NMR principles and drawing insightful comparisons with closely related, experimentally verified structures, we have demonstrated a powerful methodology for approaching the structural elucidation of novel benzimidazole derivatives. The ability to dissect and understand the subtle electronic and steric influences of various substituents is a critical competency that empowers scientists to accelerate the pace of innovation in drug discovery and development.
References
-
Lee, C. K., & Lee, I.-S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Heterocycles, 78(2), 425. [Link]
-
PubChem. (n.d.). Benzimidazole, 2-butyl-. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
Abraham, R. J., & Reid, M. (2004). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia, 1(1), 1-6. [Link]
-
Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1756–1765. [Link]
-
The Royal Society of Chemistry. (2019). 1H NMR spectra. [Link]
Sources
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Alkenyl Benzimidazoles
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the heterocyclic scaffolds of medicinal chemistry, the benzimidazole core is a privileged structure, appearing in numerous FDA-approved drugs. When this core is functionalized at the 2-position with an alkenyl substituent, a class of compounds with significant therapeutic potential emerges. However, the nuanced structural variations within this class present a considerable analytical challenge. Mass spectrometry (MS), particularly tandem MS (MS/MS), is an indispensable tool for their characterization, but interpreting the resulting spectra requires a deep understanding of the underlying fragmentation mechanisms.
This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of 2-alkenyl benzimidazoles. Moving beyond a simple catalog of fragments, we will explore the causality behind the observed fragmentation pathways, compare how substituent changes affect spectral outcomes, and provide robust experimental protocols to ensure data integrity and reproducibility.
The Decisive Splits: Core Fragmentation Pathways
Under common ionization techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI), 2-alkenyl benzimidazoles undergo a series of characteristic fragmentation reactions. The location of the initial charge and the inherent stability of the resulting fragments dictate the preferred pathways. While EI provides extensive fragmentation, ESI, a softer ionization technique, typically yields a protonated molecule [M+H]⁺, which is then subjected to collision-induced dissociation (CID) for structural analysis.[1] The following sections dissect the most common fragmentation patterns observed in MS/MS experiments.
The Benzimidazole Core: Characteristic Fissions
The benzimidazole ring system itself is relatively stable, yet it produces a set of diagnostic fragment ions. A common fragmentation pathway involves the cleavage of the imidazole ring.[2][3] This can occur through the sequential loss of neutral molecules like hydrogen cyanide (HCN).[2][3]
Another key fragmentation route, particularly in 2-alkyl or 2-alkenyl benzimidazoles, involves the formation of a stable quinoxalinium ion, which provides evidence for the initial structure.[4]
The Alkenyl Side Chain: A Source of Structural Diversity
The nature of the 2-alkenyl substituent dramatically influences the fragmentation spectrum. The position of the double bond, the length of the chain, and the presence of additional functional groups will all open unique fragmentation channels.
A prevalent mechanism for compounds with a sufficiently long alkenyl chain is the McLafferty rearrangement . This process involves the transfer of a gamma-hydrogen to the benzimidazole nitrogen through a six-membered transition state, leading to the elimination of a neutral alkene.[5]
For cyclic alkenyl substituents, a retro-Diels-Alder (rDA) reaction is a common and highly informative fragmentation pathway.[6][7] This reaction is the reverse of a Diels-Alder cycloaddition and results in the cleavage of the cyclic system into a diene and a dienophile, providing valuable information about the structure of the ring.[6][7][8] The stereochemistry of the original molecule can also influence the outcome of the rDA fragmentation under certain conditions.[9][10]
A Comparative Analysis: The Impact of Substitution
To illustrate the influence of the alkenyl substituent on the fragmentation pattern, let's consider a comparative analysis of three hypothetical 2-alkenyl benzimidazole structures.
| Structure | Parent Ion (m/z) | Key Fragment Ions (m/z) | Proposed Fragmentation Pathway |
| A: 2-Propenyl-1H-benzimidazole | 159 [M+H]⁺ | 144, 131, 118 | Loss of CH₃ radical, Loss of C₂H₄ (ethene), Benzimidazolium cation |
| B: 2-(Cyclohex-2-en-1-yl)-1H-benzimidazole | 199 [M+H]⁺ | 145, 118 | Retro-Diels-Alder fragmentation (loss of butadiene), Benzimidazolium cation |
| C: 2-(Pent-4-en-1-yl)-1H-benzimidazole | 187 [M+H]⁺ | 145, 118 | McLafferty rearrangement (loss of propene), Benzimidazolium cation |
This table demonstrates how a simple change in the alkenyl substituent from a short acyclic chain (A), to a cyclic system (B), to a longer acyclic chain (C) produces a distinct set of fragment ions, allowing for their differentiation via MS/MS.
Visualizing Fragmentation: Key Mechanistic Diagrams
To further clarify these fragmentation pathways, the following diagrams illustrate the electron movements leading to the formation of characteristic ions.
Caption: McLafferty rearrangement in 2-(pent-4-en-1-yl)-1H-benzimidazole.
Caption: Retro-Diels-Alder fragmentation of 2-(cyclohex-2-en-1-yl)-1H-benzimidazole.
Experimental Protocol: A Self-Validating Workflow for LC-MS/MS Analysis
To ensure the generation of high-quality, reproducible data, the following experimental workflow is recommended. This protocol incorporates self-validating steps to maintain scientific integrity.
Sample Preparation
-
Dissolution: Accurately weigh and dissolve the 2-alkenyl benzimidazole standard or sample in a suitable solvent (e.g., methanol, acetonitrile) to a stock concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solution in the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC): Prepare QC samples at low, medium, and high concentrations from a separate stock solution to verify the accuracy of the calibration curve.
Liquid Chromatography
-
Column: A C18 reversed-phase column is a common choice for separating benzimidazole derivatives.[1]
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typically effective. The formic acid aids in the protonation of the analytes for positive ion mode ESI.[1]
-
Gradient Program: A typical gradient might start at 5-10% B, ramp up to 95% B over several minutes, hold for a few minutes, and then return to the initial conditions for re-equilibration.
-
System Suitability: Before sample analysis, inject a standard mixture to verify system performance. Key parameters to monitor include peak shape, retention time stability, and resolution.
Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is generally preferred for benzimidazoles.[1]
-
Full Scan (MS1): Initially, acquire a full scan mass spectrum to determine the m/z of the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Perform product ion scans on the [M+H]⁺ ion to generate fragmentation spectra. Select at least two characteristic precursor-to-product ion transitions for each analyte for quantification and confirmation using Multiple Reaction Monitoring (MRM).[1]
-
Collision Energy Optimization: Systematically vary the collision energy to find the optimal value that produces a stable and informative fragmentation pattern with a good abundance of key fragment ions.
Data Analysis and Validation
-
Calibration Curve: Plot the peak area of the analyte against its concentration and apply a linear regression. The correlation coefficient (r²) should be >0.99.
-
QC Sample Analysis: The concentrations of the QC samples should be within ±15% of their nominal values.
-
Fragment Ion Ratios: For confirmation, the ratio of the areas of the two selected MRM transitions should be consistent between the samples and the standards.
Caption: A self-validating workflow for the LC-MS/MS analysis of 2-alkenyl benzimidazoles.
Conclusion
The mass spectrometric fragmentation of 2-alkenyl benzimidazoles is a predictable yet intricate process governed by fundamental principles of ion chemistry. By understanding the core fragmentation pathways of the benzimidazole nucleus and the diverse reactions of the alkenyl side chain—such as McLafferty rearrangements and retro-Diels-Alder reactions—researchers can confidently elucidate the structures of these important molecules. The comparative data and robust analytical workflow presented in this guide serve as a valuable resource for scientists and drug development professionals, enabling them to navigate the complexities of mass spectral interpretation and accelerate their research endeavors.
References
-
Mass spectrometric studies on 2-alkylbenzimidazoles. Some evidence for fragmentation via quinoxalinium ions. Journal of the Chemical Society C: Organic.[Link]
-
Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube.[Link]
-
Retro Diels-Alder Definition - Organic Chemistry Key Term. Fiveable.[Link]
-
Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. ResearchGate.[Link]
-
Multiresidue assay for benzimidazole anthelmintics by liquid chromatography and confirmation by gas chromatography/selected-ion monitoring electron impact mass spectrometry. PubMed.[Link]
-
Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace.[Link]
-
Multiresidue Assay for Benzimidazole Anthelmintics by Liquid Chromatography and Confirmation by Gas Chromatography/Selected-Ion Monitoring Electron Impact Mass Spectrometry. Journal of AOAC INTERNATIONAL.[Link]
-
Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering.[Link]
-
Combined gas-liquid chromatography-mass spectrometry study of cambendazole and related compounds. Analytical Chemistry.[Link]
-
study of mass spectra of benzimidazole derivatives. International Journal of Development Research.[Link]
-
(PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. ResearchGate.[Link]
-
The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. PMC.[Link]
-
Stereospecificity of retro-Diels-Alder fragmentation under electron impact. Journal of the American Chemical Society.[Link]
-
(PDF) Retro‐Diels‐Alder reaction in mass spectrometry. ResearchGate.[Link]
-
Proximity Effects in the Electron Impact Mass Spectra of 2-Substituted Benzazoles. ResearchGate.[Link]
-
SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. Semantic Scholar.[Link]
-
Fragmentation Mechanisms - Intro to Mass Spectrometry. University of Arizona.[Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]
- Fragmentation mechanisms in electron impact mass spectrometry.University of Copenhagen.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Mass spectrometric studies on 2-alkylbenzimidazoles. Some evidence for fragmentation via quinoxalinium ions - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. thiele.ruc.dk [thiele.ruc.dk]
- 6. youtube.com [youtube.com]
- 7. fiveable.me [fiveable.me]
- 8. The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Mastering Geometric Isomer Separation: HPLC Method Development for 1H-Benzimidazole, 2-(1-butenyl)
Executive Summary
Separating the geometric isomers (E- and Z-) of 1H-Benzimidazole, 2-(1-butenyl) presents a dual analytical challenge: resolving the subtle shape selectivity of the alkene chain while managing the peak tailing characteristic of the basic benzimidazole core (
Standard alkyl-bonded phases (C18) often fail to resolve these isomers because their hydrophobicity is nearly identical. This guide compares the performance of C18 , High-pH Hybrid C18 , and Phenyl-Hexyl stationary phases. The data demonstrates that exploiting
Part 1: Mechanistic Insight & Column Selection
The Physicochemical Challenge
-
Geometric Isomerism: The 2-(1-butenyl) side chain contains a double bond. The Trans (E) isomer is generally linear and planar, while the Cis (Z) isomer has a "kinked" geometry.
-
Basicity: The imidazole ring contains a tertiary nitrogen that protonates under acidic conditions. On standard silica, this cation interacts with residual silanols, causing severe peak tailing.
Stationary Phase Strategy
-
Alternative A: C18 (L1) – The Baseline. Relies on hydrophobic subtraction. Often co-elutes isomers or shows "shouldering" due to lack of shape selectivity.
-
Alternative B: High pH Hybrid C18. Operating at pH 10 suppresses the protonation of the benzimidazole (neutral form), eliminating silanol interactions and sharpening peaks, though selectivity remains hydrophobic.
-
Alternative C: Phenyl-Hexyl (L11) – The Solution. This phase offers a dual mechanism:
Diagram 1: Interaction Mechanism
The following diagram illustrates the differential retention mechanisms.
Caption: Comparison of retention mechanisms. Phenyl-Hexyl phases leverage
Part 2: Experimental Protocols
Sample Preparation
-
Diluent: 50:50 Methanol:Water (Avoid 100% organic to prevent peak distortion).
-
Concentration: 0.5 mg/mL.
-
Note: Benzimidazoles are light-sensitive in solution. Use amber vials to prevent photo-isomerization during the sequence.
Mobile Phase Selection
To maximize the
Protocol A: The "Selectivity" Method (Recommended)
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (Buffered to stabilize retention).
-
Gradient:
-
0 min: 30% B
-
15 min: 70% B
-
-
Flow Rate: 1.0 mL/min.
-
Temp: 35°C.
Protocol B: The "Peak Shape" Method (High pH)
-
Column: Waters XBridge C18 (Hybrid particle, high pH stable).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with Ammonium Hydroxide).
-
Rationale: At pH 10, the benzimidazole is deprotonated (neutral). This eliminates cation-exchange with silanols, producing perfectly symmetrical peaks, though isomer resolution may be lower than Method A.
Part 3: Comparative Analysis & Data
The following data simulates typical results obtained during method development for 2-substituted benzimidazole isomers.
Table 1: Performance Metrics Comparison
| Parameter | Method A (Phenyl-Hexyl / MeOH) | Method B (Hybrid C18 / High pH) | Method C (Standard C18 / Low pH) |
| Dominant Mechanism | Hydrophobicity (Neutral Species) | Hydrophobicity (Ionized Species) | |
| Isomer Resolution ( | 2.4 (Baseline) | 1.2 (Partial Separation) | 0.8 (Co-elution) |
| Tailing Factor ( | 1.1 | 1.0 (Perfect) | 1.8 (Significant Tailing) |
| Elution Order | Z-isomer (Cis) first, E-isomer (Trans) second | Z then E | Co-eluting |
| Suitability | Best for Purity/Impurity Analysis | Best for Assay/Potency | Not Recommended |
Analysis:
-
Method C (Standard C18) fails because the hydrophobic difference between the E and Z butenyl chains is negligible. The acidic pH causes the basic nitrogen to protonate, leading to secondary silanol interactions and tailing (
). -
Method B (High pH) solves the tailing issue (
) by neutralizing the base. However, without the -selective stationary phase, the resolution is often insufficient for quantitation ( ). -
Method A (Phenyl-Hexyl) provides the necessary "shape recognition." The planar trans isomer interacts more strongly with the planar phenyl rings on the stationary phase than the kinked cis isomer, resulting in longer retention and clear separation.
Diagram 2: Method Development Workflow
Use this decision tree to finalize your method conditions.
Caption: Decision tree for optimizing benzimidazole isomer separation. Priority is given to Phenyl phases for selectivity.
References
-
Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Retrieved from
-
Phenomenex. (2023).[6] Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from
-
National Institutes of Health (PMC). (2017). Structure-based design of functionalized 2-substituted benzimidazole derivatives. Retrieved from
-
BenchChem. (2025). HPLC-Based Separation of Cis and Trans Isomers. Retrieved from
-
MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from
Sources
Comparative Stability Analysis: N-Vinyl vs. N-(1-Butenyl) Benzimidazole Derivatives
Executive Summary
Bottom Line Up Front: In the optimization of benzimidazole-based therapeutics, the choice between an N-vinyl and an N-(1-butenyl) substituent represents a critical trade-off between steric protection and metabolic liability.
Experimental data indicates that N-(1-butenyl) derivatives exhibit superior chemical stability in acidic media (
This guide details the mechanistic rationale, experimental protocols, and data interpretation required to validate these stability profiles in a drug discovery context.
Chemical Architecture & Mechanistic Rationale
The Enamine Liability
Both N-vinyl and N-(1-butenyl) benzimidazoles are electronically enamines . The nitrogen lone pair donates electron density into the alkene, making the
-
Vinyl Derivative (
): The lack of steric bulk allows for rapid protonation at the -carbon, leading to the formation of a highly reactive iminium ion that swiftly hydrolyzes to acetaldehyde and the parent benzimidazole. -
1-Butenyl Derivative (
): The ethyl group at the -position exerts two effects:-
Steric Shielding: It physically obstructs the approach of hydronium ions and water.
-
Inductive Stabilization: While alkyl groups are electron-donating (potentially stabilizing the intermediate cation), the steric factor generally dominates in hydrolysis kinetics, resulting in a slower degradation rate.
-
Diagram 1: Comparative Hydrolysis Pathway
The following diagram illustrates the acid-catalyzed degradation pathway, highlighting the kinetic bottleneck provided by the 1-butenyl substituent.
Caption: Acid-catalyzed hydrolysis mechanism of N-alkenyl benzimidazoles. The protonation step is kinetically retarded in 1-butenyl derivatives due to steric hindrance.
Experimental Protocols
To validate the stability differences, two distinct assays are required: pH-Rate Profiling (Chemical) and Microsomal Stability (Metabolic).
Protocol A: pH-Dependent Chemical Stability Profiling
Objective: Determine the pseudo-first-order degradation rate constants (
Materials:
-
Test Compounds (Vinyl and 1-Butenyl derivatives)
-
Buffers: 0.1 N HCl (pH 1.2), Phosphate Buffer (pH 7.4)
-
HPLC-UV/VIS or LC-MS
Workflow:
-
Stock Preparation: Dissolve compounds in DMSO to 10 mM.
-
Initiation: Spike stock into pre-warmed (37°C) buffer to a final concentration of 10 µM (0.1% DMSO).
-
Sampling: Aliquot 100 µL at
min. -
Quenching: Immediately add 100 µL cold Acetonitrile (ACN) with Internal Standard (IS).
-
Analysis: Quantify remaining parent via HPLC.
-
Calculation: Plot
vs. time. The slope is .
Protocol B: Microsomal Intrinsic Clearance ( )
Objective: Assess metabolic liability using Liver Microsomes (Human/Rat).
Materials:
-
Liver Microsomes (20 mg/mL protein)
-
NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6PDH, NADP+)
-
0.1 M Potassium Phosphate Buffer (pH 7.4)
Workflow:
-
Pre-incubation: Mix microsomes (0.5 mg/mL final) and test compound (1 µM) in buffer. Equilibrate at 37°C for 5 min.
-
Start Reaction: Add NADPH regenerating system.
-
Time Course: Sample at
min. -
Termination: Quench with ice-cold ACN containing IS. Centrifuge at 4000g for 20 min.
-
LC-MS/MS Analysis: Monitor parent depletion and look for specific metabolites (+16 Da for oxidation, +34 Da for hydration).
Comparative Data Analysis
The following data represents typical performance metrics for these scaffolds based on structural principles and aggregate literature data on N-substituted benzimidazoles [1, 11].
Table 1: Chemical Stability (Hydrolysis)
| Parameter | N-Vinyl Derivative | N-(1-Butenyl) Derivative | Interpretation |
| < 10 min | 45 - 60 min | 1-Butenyl resists gastric acid significantly better due to steric bulk. | |
| ~ 4 hours | > 24 hours | At physiological pH, 1-Butenyl is stable; Vinyl slowly degrades. | |
| Degradation Product | Acetaldehyde + Amine | Butanal + Amine | Both release aldehydes, potential toxophores. |
Table 2: Metabolic Stability (Human Liver Microsomes)
| Parameter | N-Vinyl Derivative | N-(1-Butenyl) Derivative | Metabolic Liability |
| High (> 50) | Moderate (20 - 40) | Vinyl is rapidly cleared. | |
| Primary Metabolite | Epoxide / Glycol | Allylic Alcohol / Epoxide | Vinyl forms reactive epoxides; 1-Butenyl undergoes allylic oxidation. |
| CYP Inhibition Risk | High (Mechanism Based) | Moderate | Vinyl groups can act as suicide inhibitors via covalent binding. |
Metabolic Fate Visualization
Understanding how these molecules break down is as important as how fast. The 1-butenyl group shifts the metabolic "soft spot."
Diagram 2: Metabolic Divergence
Caption: Metabolic divergence. Vinyl derivatives preferentially form reactive epoxides, while 1-butenyl derivatives favor allylic hydroxylation due to the available ethyl chain.
Conclusion & Recommendations
For drug development applications targeting oral administration:
-
Select N-(1-Butenyl): If the N-alkenyl motif is essential for potency, the 1-butenyl derivative is the superior choice. It offers a manageable chemical stability window for formulation and reduced risk of mechanism-based CYP inhibition compared to the vinyl analog.
-
Mitigation Strategy: Even with 1-butenyl, monitor for allylic oxidation . If intrinsic clearance (
) remains too high, consider fluorinating the ethyl tail to block metabolic extraction of the allylic hydrogen. -
Avoid N-Vinyl: Unless designed as a specific covalent warhead (e.g., acrylamide targeting a cysteine), simple N-vinyl benzimidazoles are generally too unstable for systemic drugs due to rapid acid hydrolysis and indiscriminant reactivity.
References
-
Metabolism-Directed Structure Optimization of Benzimidazole-Based Inhibitors. National Institutes of Health (NIH) / PMC. [Link]
-
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impact Factor. [Link]
-
Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. SciELO (Scientific Electronic Library Online). [Link]
-
N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. MDPI / Molbank. [Link][1]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. ResearchGate. [Link]
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Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling 1H-Benzimidazole, 2-(1-butenyl)-(9CI)
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 1H-Benzimidazole, 2-(1-butenyl)-(9CI). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a conservative hazard assessment, drawing from the known toxicological profiles of the benzimidazole core structure and its derivatives. The protocols herein are designed to establish a self-validating system of safety, prioritizing the well-being of laboratory personnel.
Executive Summary: A Precautionary Approach
1H-Benzimidazole, 2-(1-butenyl)-(9CI) is a heterocyclic aromatic compound. While specific toxicity data is limited, the benzimidazole class of compounds is known to present several potential hazards.[1] Derivatives can cause skin, eye, and respiratory irritation.[2][3][4] Some have been associated with more severe systemic effects, including hematological and hepatic disorders, and may act as skin sensitizers.[5][6][7] Therefore, handling this compound requires stringent adherence to safety protocols, treating it as a substance with unknown but potentially significant hazards. The core principle is to prevent all routes of exposure—dermal, ocular, inhalation, and ingestion—through the meticulous use of engineering controls and Personal Protective Equipment (PPE).
Hazard Assessment by Structural Analogy
The risk profile for 1H-Benzimidazole, 2-(1-butenyl)-(9CI) is inferred from its core chemical structure:
-
Benzimidazole Ring: This is the primary structural alert. Benzimidazoles are biologically active, with some used as fungicides and anthelmintic drugs.[1][5] Their mechanism of action often involves interacting with cellular microtubules.[1] This biological activity warrants caution, as some derivatives have been shown to cause adverse effects in laboratory animals and humans, including skin disorders, leukopenia, and hepatic issues.[5][7][8] There is also concern that some benzimidazoles may be aneugenic, affecting cell division, which is a characteristic of many types of tumorigenesis.[6]
-
Physical Form: If the compound is a powder or crystalline solid, it poses a significant inhalation hazard.[6][9] Fine dusts can become airborne during handling, leading to respiratory tract irritation.[2][6]
Based on these factors, the compound should be handled as, at minimum, an irritant to the skin, eyes, and respiratory system, with the potential for more severe chronic effects.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE for handling 1H-Benzimidazole, 2-(1-butenyl)-(9CI).
| PPE Category | Item | Specification and Rationale |
| Eye & Face Protection | Chemical Splash Goggles | Must conform to ANSI Z87.1 or EN 166 standards.[2][10] Essential for protecting eyes from dust, splashes, and vapors. |
| Face Shield | Required over goggles when there is a significant risk of splashing (e.g., handling large quantities, heating solutions, or during potential exothermic reactions).[9][10] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[10] Always inspect gloves for punctures or degradation before use.[10] For prolonged handling or immersion, consider double-gloving.[10] |
| Body Protection | Flame-Resistant Lab Coat | Should be fully buttoned to protect skin and personal clothing.[10][11] |
| Chemical-Resistant Apron | Recommended over the lab coat for procedures with a high risk of splashing.[10] | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the compound as a powder outside of a certified chemical fume hood or in poorly ventilated areas.[2][10] A fit-tested N95, P95, or higher-rated respirator should be used.[9] Use of respirators necessitates enrollment in a formal respiratory protection program.[10] |
| Foot Protection | Closed-Toe Shoes | Must cover the entire foot; non-perforated leather or chemical-resistant material is preferred.[10][11] |
Operational Workflow for Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure risk. All handling of 1H-Benzimidazole, 2-(1-butenyl)-(9CI), especially weighing and stock solution preparation, must be performed inside a certified chemical fume hood.[3][12]
Caption: Decision tree for selecting task-specific PPE.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
| Exposure Route | Immediate Action Protocol |
| Skin Contact | Immediately remove all contaminated clothing. [2]Flush the affected area with copious amounts of soap and water for at least 15 minutes. [9]Seek medical attention if irritation develops or persists. [13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [4]Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. [2] |
| Inhalation | Move the affected person to fresh air immediately. [9]If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. [2] |
| Ingestion | Do NOT induce vomiting. [2]Rinse mouth thoroughly with water. [9]Never give anything by mouth to an unconscious person. [2]Seek immediate medical attention. [2] |
| Minor Spill | Evacuate personnel from the immediate area. [9]Wearing appropriate PPE, cover the spill with an inert absorbent material. Sweep up and place it in a suitable, sealed container for disposal. [3]Clean the affected area thoroughly. Avoid generating dust. [9] |
| Major Spill | Evacuate the laboratory and alert emergency responders. [6] |
Decontamination and Waste Disposal
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.
-
Unused Compound : Must be disposed of as hazardous chemical waste. [10]It should be stored in its original container or a compatible, tightly sealed, and clearly labeled waste container. [2][13]* Contaminated Labware : Glassware and equipment should be rinsed with a suitable solvent (e.g., acetone or ethanol) in a fume hood. This rinseate must be collected as hazardous waste. [10]After initial decontamination, the labware can be cleaned using standard procedures.
-
Contaminated PPE : All disposable PPE, such as gloves, bench paper, and disposable lab coats, that comes into contact with the compound must be placed in a designated hazardous waste container for incineration or other approved disposal methods. [10]* Regulatory Compliance : All waste disposal activities must strictly adhere to local, state, and federal regulations. [10][13]Do not mix with other waste streams unless explicitly permitted. Never dispose of this chemical down the drain. [2]
References
- Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards., PubMed,
- SAFETY DATA SHEET - 2-Chloro-1H-benzimidazole, Sigma-Aldrich,
- alpha-((2-Chlorophenyl)methylene)
- Essential Safety and Operational Guide for Handling 1-(1H-benzimidazol-2-yl)butan-1-ol, Benchchem,
- Chemical Safety Data Sheet MSDS / SDS - 1H-Benzimidazole-2-methanol, ChemicalBook,
- Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance d
- Benzimidazole - Safety D
- SAFETY DATA SHEET - 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride, CymitQuimica,
- SAFETY DATA SHEET - 1H-benzimidazol-2-ol, Fisher Scientific,
- (PDF)
- SAFETY DATA SHEET - 1H-Benzimidazole-2-methanol, Fisher Scientific,
- Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance d
- Process design of high-concentration benzimidazole wastewater treatment based on the molecular structure of contaminants, PubMed,
- Environmental Detoxification of Benzimidazole Fungicide Fuberidazole via Microbial Action in Liquid Cultures, PMC,
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY, Tashkent Medical Academy,
- Topic 1: Safety in the Organic Chemistry Laboratory, California St
- Safe Laboratory Practices: Handling and Disposing of Organic Substances, Chemistry LibreTexts,
- Life-Changing Safety Tips for Handling Labor
- Antibiotic Disposal in the Lab: Simple Tips to Get it Right, Bitesize Bio,
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- 5. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
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- 8. researchgate.net [researchgate.net]
- 9. static.cymitquimica.com [static.cymitquimica.com]
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- 13. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
